molecular formula C3H9N<br>C3H9N<br>CH3(CH2)2NH2 B7768844 Propylamine CAS No. 68187-45-1

Propylamine

Cat. No.: B7768844
CAS No.: 68187-45-1
M. Wt: 59.11 g/mol
InChI Key: WGYKZJWCGVVSQN-UHFFFAOYSA-N
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Description

Propylamine (B44156) as a Foundational Primary Amine in Organic Synthesis

This compound exemplifies the chemical behavior of a primary amine, a class of organic compounds derived from ammonia (B1221849) where one hydrogen atom is replaced by an alkyl or aryl group. youtube.com Its structure consists of a three-carbon propyl group attached to an amino group (-NH₂). cymitquimica.com This structure dictates its chemical reactivity, primarily its basicity and nucleophilicity.

As a weak base with a K_b (base dissociation constant) of 4.7 × 10⁻⁴, this compound readily accepts a proton to form salts with acids. wikipedia.orgchemicalbook.com This basic character is fundamental to its role in various reactions. Furthermore, the lone pair of electrons on the nitrogen atom makes this compound an effective nucleophile, capable of donating this electron pair to form new chemical bonds. quora.com

This dual reactivity makes this compound a crucial intermediate in the synthesis of a diverse range of more complex molecules. basf.com It is extensively used as a building block in the production of:

Pharmaceuticals : It is a precursor for various active pharmaceutical ingredients (APIs), including antifungals, antibacterials, antivirals, antimalarials, and anticancer agents. acs.org Specific examples include the local anesthetic Prilocaine and the antidiabetic drug Chlorpropamide. basf.comchemicalbook.com Additionally, this compound derivatives are found in certain antihistamines. taylorandfrancis.com

Agrochemicals : The compound is a key intermediate in manufacturing agricultural chemicals, notably fungicides like Prochloraz and herbicides. basf.cominnospk.com

Industrial Chemicals : It is used in the synthesis of rubber chemicals, dyes, corrosion inhibitors, and textile and leather finishing resins. chemicalbook.cominnospk.com

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃H₉N wikipedia.org
Molar Mass 59.11 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid wikipedia.org
Odor Ammonia-like, fishy wikipedia.orgnoaa.gov
Density 0.719 g/mL at 25 °C sigmaaldrich.com
Melting Point -83 °C (-117.4 °F) wikipedia.org
Boiling Point 48 °C (119.5 °F) noaa.govchemicalbook.com
Solubility in Water Miscible wikipedia.org
Basicity (pKa of conjugate acid) 10.71 wikipedia.org
Flash Point -35 °F (-37 °C) noaa.gov
Autoignition Temperature 318 °C (604 °F) noaa.gov

Evolution of Research Perspectives on this compound

Research interest in this compound has evolved significantly over time. Early studies focused on its fundamental chemical properties and synthesis, such as its preparation by reacting 1-propanol (B7761284) with ammonium (B1175870) chloride at high temperature and pressure using a Lewis acid catalyst. wikipedia.org Initial applications were often in chemical analysis and as a basic solvent. noaa.govcymitquimica.com

Contemporary research has shifted towards more specialized and technologically advanced applications. A significant area of modern investigation is its role in materials science, particularly in the synthesis and functionalization of nanomaterials. acs.org Studies have shown that this compound can be used to control the size and morphology of nanoparticles. acs.org For example, it has been used in the synthesis of dendritic polymer-modified silica (B1680970) for use in chromatography. sigmaaldrich.com

Recent research also delves into the intricate mechanistic details of this compound's chemical behavior. Computational studies have provided in-depth analysis of its unimolecular decomposition reactions, identifying pathways that lead to the formation of products like propene, ammonia, and various imines. acs.org These theoretical investigations are crucial for optimizing industrial processes and understanding potential pollutant formation. acs.org Furthermore, research into the molecular association of this compound in binary mixtures is informing the development of new materials with properties similar to ionic liquids. sigmaaldrich.com There is also a growing focus on developing more sustainable and efficient manufacturing processes for this compound and other amines to align with global environmental goals. datainsightsmarket.com

Interdisciplinary Relevance of this compound Studies

The applications of this compound are not confined to a single discipline but span a wide range of scientific and industrial sectors, highlighting its interdisciplinary importance.

Materials Science : this compound is utilized in the controlled synthesis of nanomaterials and for the functionalization of nanoparticle surfaces. acs.org Its role extends to the creation of synthetic nanoparticles for medical applications, such as drug delivery systems. taylorandfrancis.com Research has also explored its use in forming hydrogen clathrate hydrates, which are significant for gas storage and separation technologies. sigmaaldrich.com

Pharmaceutical and Medicinal Chemistry : The this compound moiety is a key structural component in many therapeutic agents. It serves as a precursor in the synthesis of drugs ranging from local anesthetics to anticonvulsants and anticancer agents. acs.orgtaylorandfrancis.com For instance, derivatives such as brompheniramine (B1210426) and chlorpheniramine (B86927) are well-known antihistamines. taylorandfrancis.com

Agrochemical Industry : In agriculture, this compound is a vital intermediate for producing pesticides that protect crops. basf.com Its use in the synthesis of potent fungicides like Prochloraz demonstrates its direct contribution to food security and agricultural productivity. innospk.com

Industrial and Surface Chemistry : this compound's properties make it valuable in various industrial processes. It is employed in the manufacture of rubber chemicals, dyes, and as a corrosion inhibitor for metals. acs.orgchemicalbook.comalkylamines.com Its ability to act as a curing agent and modifier in resins is applied in the production of textile and leather finishes. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-1-amine
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InChI

InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3
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InChI Key

WGYKZJWCGVVSQN-UHFFFAOYSA-N
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Canonical SMILES

CCCN
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Molecular Formula

C3H9N, Array
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Related CAS

58479-39-3
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DSSTOX Substance ID

DTXSID6021878
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Molecular Weight

59.11 g/mol
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Physical Description

Propylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Less dense than water and soluble in water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used in chemical analysis and to make other chemicals., Liquid, Colorless liquid with a strong ammonia odor; [Merck Index], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow liquid; Aggressive ammonia aroma
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Boiling Point

119.5 °F at 760 mmHg (USCG, 1999), 48-49 °C, 47.00 to 48.00 °C. @ 760.00 mm Hg, 48 °C
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Flash Point

-35 °F (USCG, 1999), BELOW -37 °C (OPEN CUP)
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Solubility

Very soluble in ethanol, acetone; soluble in benzene, chloroform; slightly soluble in carbon tetrachloride, In water, 1X10+6 mg/L at 25 °C, 1000 mg/mL at 20 °C, Solubility in water: miscible, Soluble in water, Soluble (in ethanol)
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Density

0.7182 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.719 at 20 °C/20 °C, Relative density (water = 1): 0.7., 0.714-0.720
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Vapor Density

2.0 (AIR= 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

310.0 [mmHg], 310 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 33.9
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Color/Form

Colorless liquid

CAS No.

107-10-8
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Melting Point

-117.4 °F (USCG, 1999), -83 °C
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Advanced Synthetic Methodologies for Propylamine and Its Analogs

Catalytic Pathways for Propylamine (B44156) Synthesis

Catalytic methods offer significant advantages for this compound synthesis, including lower temperature requirements and improved selectivity compared to traditional non-catalytic processes. escholarship.org These pathways often involve the direct amination of alcohols, a highly atom-economical approach. rsc.org

Amination of Alcohols with Ammonia (B1221849) (e.g., Propanol (B110389) Amination over Supported Nickel Catalysts)

A prominent method for producing alkylamines is the amination of alcohols with ammonia. escholarship.org Nickel-based catalysts, in particular, have shown high activity and stability for the amination of various alcohols. escholarship.org The direct amination of propanol with ammonia over supported nickel catalysts represents a key strategy for synthesizing this compound. acs.orgacs.org In this process, metallic nickel is the necessary active component. acs.org

The choice of support material significantly impacts the catalyst's performance. escholarship.orgacs.org Studies comparing different supports like hydroxyapatite (B223615) (HAP), silica (B1680970) (SiO₂), and magnesia (MgO) have demonstrated that Ni supported on HAP (Ni/HAP) exhibits superior activity and selectivity towards the primary amine, this compound. acs.orgescholarship.org For instance, at 423 K, a 4 wt % Ni/HAP catalyst showed a propanol conversion of 10.8% with 92% selectivity to this compound. escholarship.orgacs.org In contrast, Ni/SiO₂ was less selective, and Ni/MgO was the least active. escholarship.orgacs.org The enhanced performance of Ni/HAP is attributed to the high density of basic sites on the HAP support, which helps stabilize key intermediates and suppress side reactions like the formation of dithis compound (B117675) and trithis compound. acs.orgacs.orgescholarship.org Industrial processes using nickel catalysts often operate at temperatures between 130-170°C and pressures of 1.0-1.5 MPa to optimize the yield of the desired amine. google.com

Catalyst (4 wt% Ni)SupportPropanol Conversion (%)This compound Selectivity (%)Reference
Ni/HAPHydroxyapatite10.892 escholarship.orgacs.org
Ni/SiO₂SilicaN/ALeast Selective escholarship.orgacs.org
Ni/MgOMagnesia3.3N/A escholarship.orgacs.org

Lewis Acid Catalyzed Approaches (e.g., Ferric Chloride in 1-Propanol (B7761284) Reaction)

Lewis acid catalysis involves the use of metal-based compounds that act as electron pair acceptors to enhance a substrate's reactivity. wikipedia.org Common Lewis acids are based on metals like aluminum, boron, tin, and iron. wikipedia.org In the context of amine synthesis, Lewis acids can facilitate the amination of alcohols through a "borrowing hydrogen" methodology, which is a highly atom-economical, redox-neutral process where water is the only byproduct. rsc.org

Ferric chloride (FeCl₃) is a Lewis acid that can catalyze various organic transformations, including the amidation of esters and the halogenation of alcohols. nih.govorganic-chemistry.org In the amination of alcohols, a Lewis acid like FeCl₃ is believed to facilitate the condensation of an intermediate aldehyde/ketone with an amine to form an imine, which is then reduced to the final amine product. rsc.org This assistance is particularly effective in overcoming the low efficiency observed in the amination of certain alcohols. rsc.org While specific studies detailing the direct use of FeCl₃ for the amination of 1-propanol to this compound are not prevalent, its established catalytic activity in related reactions suggests its potential utility. rsc.orgnih.govorganic-chemistry.org The general mechanism involves the Lewis acid activating the alcohol or a downstream intermediate, thereby promoting the carbon-nitrogen bond formation. rsc.orgwikipedia.org

Mechanistic Insights into Catalytic Synthesis Procedures

The mechanism for the amination of alcohols over supported nickel catalysts is generally understood to proceed via a dehydroamination pathway. acs.orgacs.org This process consists of three sequential steps: escholarship.orgmdpi.com

Condensation/Iminization: The aldehyde then undergoes a nucleophilic attack by ammonia, followed by dehydration, to form an imine (propanimine). escholarship.orgmdpi.com

Hydrogenation: Finally, the imine is hydrogenated over the nickel catalyst to yield the primary amine (this compound). escholarship.orgmdpi.com

For Lewis acid-catalyzed reactions, the mechanism involves the coordination of the Lewis acid to a Lewis basic atom (like the oxygen in an alcohol's hydroxyl group). wikipedia.orgyoutube.com This coordination withdraws electron density, making the substrate more electrophilic and activating it towards subsequent reactions. wikipedia.orgyoutube.com In alcohol amination, the Lewis acid can facilitate the initial dehydrogenation step or, more commonly, the condensation step to form the imine intermediate. rsc.orgacs.org The Lewis acid activates the imine intermediate towards reduction, completing the catalytic cycle. rsc.org

Synthesis of this compound Derivatives via Strategic Coupling Reactions

This compound can be modified to create a wide range of derivatives with diverse applications. Strategic coupling reactions, such as alkylation and multicomponent reactions, are powerful tools for this purpose.

Alkylation Reactions in Derivative Formation

Amine alkylation is a fundamental type of organic reaction where an alkyl group is introduced to an amine. wikipedia.org This nucleophilic aliphatic substitution typically occurs between an amine and an alkyl halide. wikipedia.org Primary amines like this compound can react with alkyl halides to form secondary amines. wikipedia.org However, these reactions can be complicated because the resulting secondary amine is also nucleophilic and can react further with the alkylating agent to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. wikipedia.org

Due to this tendency for over-alkylation, controlling the reaction to selectively produce a specific N-alkylated this compound derivative can be challenging. wikipedia.org Despite this, N-alkylation remains a widely used method for creating substituted amines. mt.com For instance, reacting this compound with an appropriate alkyl halide (R-X) would yield N-alkylthis compound. The reaction conditions can be mild, as amines are generally strong nucleophiles. wikipedia.org

A³-Coupling and KA² Coupling Reactions for Propargylamine Synthesis

Propargylamines, which are key intermediates for many biologically active nitrogen-containing compounds, are structural analogs of this compound. phytojournal.comresearchgate.net They are efficiently synthesized via multicomponent reactions (MCRs) that form several bonds in a single step. phytojournal.comresearchgate.net

The A³-coupling (Aldehyde-Alkyne-Amine) reaction is a one-pot, three-component reaction that couples an aldehyde, a terminal alkyne, and an amine to produce a propargylamine. researchgate.netrsc.org This reaction is a prime example of C-H bond activation and is typically catalyzed by transition metals, with copper-based catalysts being particularly common. phytojournal.comresearchgate.net The generally accepted mechanism involves the in-situ formation of a metal acetylide from the alkyne, which then reacts with an iminium ion generated from the aldehyde and amine. rsc.orgnih.gov

The KA²-coupling (Ketone-Amine-Alkyne) reaction is an analogous process that uses a ketone instead of an aldehyde. bohrium.com This reaction is more challenging due to the lower reactivity of ketones compared to aldehydes, but it provides access to quaternary propargylamines. bohrium.com The KA² coupling was first reported in 2010, and various catalytic systems, often based on copper or gold, have since been developed to promote this transformation. bohrium.com

Coupling ReactionReactantsProduct TypeCommon CatalystsReference
A³-CouplingAldehyde, Terminal Alkyne, AminePropargylamineCu(I) salts, Gold catalysts phytojournal.comresearchgate.net
KA² CouplingKetone, Terminal Alkyne, AmineQuaternary PropargylamineCu(I)/SnCl₂, Au catalysts, Cu₂O bohrium.com

Condensation Reactions for Schiff Base Derivatives

The formation of Schiff bases, compounds containing a carbon-nitrogen double bond (imine), is a cornerstone of this compound chemistry. These derivatives are synthesized through the condensation reaction of a primary amine, such as this compound, with a carbonyl compound (an aldehyde or a ketone). youtube.comgoogleapis.comdynamicscience.com.au The reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the carbonyl carbon, forming an unstable carbinolamine intermediate. atamanchemicals.com This intermediate then undergoes dehydration to yield the stable imine, or Schiff base. google.com

The versatility of this reaction allows for the creation of a wide array of Schiff base derivatives with diverse applications. For instance, new Schiff base compounds have been successfully synthesized by reacting 3,3'-iminodithis compound with 2,4-dichlorobenzaldehyde (B42875) in methanol. youtube.comgoogleapis.com This reaction yields N,N'-bis(2,4-dichlorobenzylidene-3-propylammonium) amine chloride, a thermally stable compound. youtube.com Similarly, salicylaldimines bearing various chalcogen functions have been prepared by the condensation of substituted salicylaldehydes with 3-(organylselanyl)propylamines and 3-(organyltellanyl)propylamines. primescholars.com

The efficiency and outcome of the condensation reaction can be influenced by several factors, including the pH of the solution, as well as steric and electronic effects of the reactants. youtube.com While many Schiff base syntheses are carried out in a solvent, advancements are being made in solvent-free and catalyst-free conditions, aligning with green chemistry principles.

Green Chemistry Principles in this compound Synthesis and Recovery

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. This is particularly relevant in the synthesis and recovery processes involving this compound, where the focus is on reducing waste, improving atom economy, and developing more environmentally benign methodologies.

Solvent-Free and Catalyst-Free Methodologies (e.g., Imine Synthesis)

A significant stride in green chemistry is the development of solvent-free and catalyst-free reactions. Traditional methods for imine synthesis, which are derivatives of this compound, often involve the use of solvents and acid catalysts. nih.gov However, recent research has demonstrated the feasibility of synthesizing imines under solvent-free conditions, sometimes even without a catalyst. nih.govscranton.edu

One such approach is the use of grinding techniques, where reactants are physically ground together in a mortar and pestle, often leading to high yields in a short amount of time without the need for a solvent. scranton.edu This method is not only economically advantageous but also simplifies the reaction procedure and enhances atom efficiency. scranton.edu Another innovative, solvent-free method involves the use of a planetary ball mill for the addition of amines to alkynes, achieving quantitative conversion within minutes without any catalyst or base. jocpr.com Microwave-assisted synthesis has also emerged as a rapid and environmentally friendly solvent-free method for preparing imine derivatives, often in high yields and with short reaction times. google.com These methodologies represent a significant shift towards more sustainable chemical synthesis, reducing the reliance on hazardous solvents and energy-intensive processes. nih.govscranton.educlosedlooprecycling.us

Atom Economy and Waste Reduction in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired product. acs.org A high atom economy signifies a more sustainable process with minimal waste generation. google.com In the industrial production of this compound, which can be synthesized by reacting 1-propanol with ammonia, the theoretical atom economy can be calculated.

Reaction: CH₃CH₂CH₂OH + NH₃ → CH₃CH₂CH₂NH₂ + H₂O

To calculate the atom economy for this reaction, we consider the molecular weights of the desired product (this compound) and all the reactants.

CompoundMolecular FormulaMolar Mass ( g/mol )
1-PropanolC₃H₈O60.10
AmmoniaNH₃17.03
This compound C₃H₉N 59.11
WaterH₂O18.02

Calculation of Atom Economy:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy = (59.11 / (60.10 + 17.03)) x 100 ≈ 76.65%

This calculation shows that even in an ideal reaction, a significant portion of the reactant mass ends up as a byproduct (water). Industrial processes often generate a mixture of mono-, di-, and tri-n-propylamines, further complicating waste streams and reducing the atom economy for the desired this compound. acs.org The decomposition of this compound can also lead to byproducts such as propene and ammonia. google.com Therefore, a key aspect of waste reduction is to develop highly selective catalysts and optimize reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. google.comunivarsolutions.com This approach not only conserves resources but also reduces the economic and environmental costs associated with waste disposal. acs.org

Recovery and Reutilization Strategies (e.g., Di-n-propylamine from Process Effluent)

Industrial processes for the amination of alcohols often produce a mixture of primary, secondary, and tertiary amines, along with unreacted alcohol and water. alkylamines.com The separation of these components is crucial for both purifying the desired product and for recovering valuable byproducts that can be reutilized. Di-n-propylamine, a common byproduct in this compound synthesis, is a valuable chemical intermediate used in the production of herbicides, pesticides, and other chemicals. chemicalbook.comepa.govepa.gov

Several strategies have been developed for the recovery of di-n-propylamine from process effluents. One effective method is azeotropic distillation. alkylamines.com In a mixture containing di-n-propylamine, tri-n-propylamine, n-propanol, and water, a hydrocarbon such as benzene (B151609) can be added. googleapis.comalkylamines.com This forms azeotropes with water and n-propanol, allowing for their removal through fractional distillation. googleapis.comalkylamines.com The remaining mixture of di- and tri-n-propylamines can then be separated by further distillation. alkylamines.com

Another approach involves the disproportionation of di-n-propylamine to produce tri-n-propylamine, another valuable product. acs.org This reaction is typically carried out over a copper-comprising heterogeneous catalyst at elevated temperature and pressure. acs.org The ability to recover and either directly reuse or chemically convert byproducts like di-n-propylamine into other useful chemicals is a critical component of a sustainable and economically viable industrial process. patsnap.com

Directed Synthesis of Specific this compound-Containing Architectures

The unique chemical properties of this compound make it a valuable building block for the construction of complex, functional molecular architectures. By strategically incorporating this compound into larger structures, researchers can create materials with tailored properties for specific applications.

Synthesis of Ionic Tagged this compound on Magnetic Nanoparticles

A notable example of directed synthesis is the creation of ionic tagged this compound on magnetic nanoparticles (MNPs). alkylamines.com This involves a multi-step process to functionalize the surface of the nanoparticles. The synthesis typically begins with the preparation of magnetite (Fe₃O₄) nanoparticles, often through a co-precipitation method. google.com These core nanoparticles are then coated with a silica (SiO₂) shell to provide a stable surface for further modification and to prevent aggregation. google.comalkylamines.com

The silica-coated nanoparticles are then grafted with a this compound-containing moiety. In one reported synthesis, this compound is modified with an imidazolium (B1220033) ionic liquid tag before being grafted onto the magnetic nanoparticles. alkylamines.com This creates a core-shell structure with an ionic-tagged amine on the surface. These functionalized nanoparticles have been shown to be effective catalysts, for example, in Knoevenagel condensation reactions conducted in water at room temperature. alkylamines.com The magnetic core allows for easy recovery of the catalyst using an external magnet, enabling its reuse for multiple reaction cycles with only a slight loss in activity. alkylamines.com This approach exemplifies the creation of a sophisticated, recyclable catalytic system by precisely positioning a this compound-based functional group on a nanoscale scaffold.

Stepwise Synthesis of Propylamines Derived from Biomaterials (e.g., Diatom Silaffins)

A novel stepwise synthetic approach has been developed to create polyamines that mimic the N-methylthis compound fragments found in the bioextracts of diatoms. nih.govrsc.org These natural polyamines are believed to play a significant role in the biomineralization process that forms the intricate silica cell walls of diatoms. rsc.org The synthetic method provides a controlled, stepwise elongation of the polyamine chain, which was previously challenging to achieve. rsc.org

The synthesis is designed to build polyamines with a specific number of nitrogen atoms, such as those with 3, 5, or 7 nitrogen atoms in the chain. rsc.org This method is based on a repeating three-reaction sequence starting from a simple precursor like methylamine (B109427). rsc.org The sequence allows for the controlled addition of this compound units.

The core of this methodology consists of three consecutive reactions:

Condensation: An NH-amine is reacted with methyl acrylate.

Substitution: The ester group of the resulting product is then substituted by reacting it with methylamine.

Reduction: The final step involves the reduction of the formed amide using a powerful reducing agent like lithium aluminium hydride. rsc.org

This cycle can be repeated to extend the polyamine chain in a controlled manner. rsc.org The resulting synthetic propylamines have been studied for their activity in silicic acid condensation, demonstrating their potential application in creating tailored silica materials through "green chemistry" approaches. researchgate.net

Table 1: Stepwise Synthesis of Propylamines

Step Reaction Reagents/Conditions Product Type
1 Condensation NH-amine, Methyl acrylate Ester
2 Substitution Methylamine Amide

Functionalization for Complex Molecular Scaffolds (e.g., Tetramethoxy substituted alkyl-acridiniums)

This compound analogs can be incorporated into larger, functional molecules, such as photoredox catalysts. The synthesis of tetramethoxy-substituted alkyl-acridiniums (TMAcr+) provides an example of how amine functionalization can lead to complex molecular scaffolds with specific photophysical properties. nih.gov Acridinium (B8443388) salts are valuable as organic dyes and have gained prominence as sustainable photoredox catalysts. nih.gov

The synthesis of these complex structures can be achieved through various strategies. One efficient method involves the direct conversion of a xanthylium salt into the corresponding acridinium salt. nih.gov Another approach builds the acridinium core via a Friedel-Crafts reaction involving symmetrical triarylamine precursors and a benzoyl chloride derivative. nih.gov

A notable synthesis for tetramethoxy-substituted acridiniums involves a facile nucleophilic aromatic substitution on tris(2,6-dimethoxyphenyl)carbenium. nih.gov While these resulting TMAcr+ compounds are initially non-fluorescent, their properties can be tuned through subsequent functionalization. The introduction of electron-withdrawing groups via electrophilic aromatic substitution can "turn on" fluorescence. nih.gov These functionalized acridiniums exhibit moderate fluorescence and long fluorescence lifetimes, making them excellent electron acceptors in the excited state and efficient reductive photoredox catalysts. nih.gov

Table 2: Synthetic Approaches to Acridinium Scaffolds

Method Key Transformation Precursors Significance
Xanthylium Conversion Direct conversion of xanthylium to acridinium Xanthylium salt, Amine/Aniline Efficient and scalable preparation of useful acridinium catalysts. nih.govyoutube.com
Friedel-Crafts Reaction Acridinium core construction Symmetrical triarylamine, Benzoyl chloride derivative Efficient strategy for electron-rich acridinium photocatalysts. nih.gov

Synthesis of Substituted Phenyl-Propylamines as Intermediates

Substituted phenyl-propylamines and their analogs are important intermediates in the synthesis of a wide range of compounds. Methodologies for their synthesis often involve multi-component reactions or the functionalization of pre-existing aromatic structures.

One established method for creating a related structure, phenethylamine, is the reduction of ω-nitrostyrene using lithium aluminium hydride. wikipedia.org Another route is the cathodic reduction of benzyl (B1604629) cyanide. wikipedia.org These methods provide the basic phenyl-ethylamine backbone which can be further modified.

For more complex substituted propylamines, such as 2-(3'-substituted-2'-hydroxypropylamino)pyridines, the synthesis involves reacting 2-aminopyridine (B139424) with a substituted epoxide. This leads to a series of compounds where the this compound chain is attached to a pyridine (B92270) ring and contains a hydroxyl group. nih.gov

Furthermore, multi-substituted pyridines, which can be precursors or analogs, can be synthesized from ylidenemalononitriles. nih.gov These reactions can produce highly substituted aminopyridines in good yields. For instance, reacting a ylidenemalononitrile with a primary amine can lead to the formation of a 2-aminonicotinonitrile derivative, which contains a substituted amino group that can be derived from a this compound synthon. nih.gov These synthetic routes are valuable for creating a library of substituted intermediates for further chemical exploration.

Table 3: Synthesis of Substituted this compound Analogs

Target Compound Class Synthetic Method Key Reactants Yield (%)
2-(benzylamino)-4-phenyl-5-(phenylthio)nicotinonitrile Reaction of a ylidenemalononitrile with benzylamine General Procedure using appropriate starting materials 83
2-(benzylamino)-4-(p-tolyl)-5-(tosyl)nicotinonitrile Reaction of a ylidenemalononitrile with benzylamine General Procedure using appropriate starting materials 99
2-(benzylamino)-4-(4-methoxyphenyl)-5-(p-tolylthio)nicotinonitrile Reaction of a ylidenemalononitrile with benzylamine General Procedure using appropriate starting materials 85

Elucidation of Reaction Mechanisms and Kinetics Involving Propylamine

Unimolecular Decomposition Pathways of Propylamine (B44156) Isomers

This compound exists as two primary conformational isomers, cis-propylamine (cis-PA) and trans-propylamine (trans-PA). Computational studies have revealed that these isomers, while interconvertible with a negligible energy barrier, lead to distinct product distributions upon decomposition. acs.orgnih.gov The decomposition of trans-propylamine is generally more facile, leading to products like propene, carbenes, imines, and methane (B114726), whereas the cis-isomer is the primary precursor for the formation of cyclic products. acs.orgnih.gov

Detailed computational analyses, utilizing methods such as Density Functional Theory (DFT) and Complete Basis Set (CBS-QB3) calculations, have mapped out the potential energy surfaces for the unimolecular decomposition of both cis- and trans-propylamine. nih.govresearchgate.net These studies have identified numerous reaction pathways, each characterized by a specific transition state and leading to a unique set of products. acs.orgnih.gov

For trans-propylamine, six major decomposition pathways have been investigated. acs.orgacs.org The most significant of these, both kinetically and thermodynamically, is the concerted one-step reaction that yields propene and ammonia (B1221849) (NH₃). acs.orgresearchgate.netnih.gov This pathway has a calculated activation energy of 281 kJ mol⁻¹. nih.govnih.govacs.org Another notable decomposition route for the trans-isomer involves the formation of carbenes, which occurs via two distinct transition states in thermodynamically controlled and reversible reactions. acs.orgresearchgate.netacs.org

For cis-propylamine, five primary decomposition pathways have been considered. acs.orgacs.org The most plausible pathway is one that leads to the formation of ethene, methylimine, and molecular hydrogen (H₂). acs.orgnih.govacs.org This route has a higher activation energy barrier compared to the most favorable trans-PA pathway, calculated to be 334 kJ mol⁻¹ at the CBS-QB3 level of theory. nih.govresearchgate.netnih.gov

Table 1: Comparison of the Most Favorable Decomposition Pathways for this compound Isomers. nih.govnih.govacs.org
IsomerPrimary ProductsActivation Energy (Ea) at CBS-QB3 (kJ mol⁻¹)
trans-PropylaminePropene + Ammonia281
cis-PropylamineEthene + Methylimine + Hydrogen334

Dehydrogenation, the removal of a hydrogen molecule (H₂), is a common reaction type in the decomposition of this compound. researchgate.netwikipedia.org These reactions can proceed through various mechanisms, often in a single concerted step, leading to a range of unsaturated products. researchgate.netresearchgate.net

One significant dehydrogenation pathway for trans-propylamine results in the formation of an imine and H₂. acs.orgnih.gov This occurs through a single transition state where H₂ is eliminated from the nitrogen and the α-carbon. acs.org Another dehydrogenation pathway for the trans-isomer produces prop-2-en-1-amine and H₂. acs.org Kinetically, the formation of the imine is more favorable than the formation of prop-2-en-1-amine. acs.orgnih.gov Most dehydrogenation reactions are reported to be exothermic processes. researchgate.netresearchgate.net

Computational studies have identified a pathway for the formation of ethyl cyanide (propionitrile) and H₂ from this compound. researchgate.netresearchgate.net This particular unimolecular dissociation is considered significant both kinetically and thermodynamically. researchgate.netresearchgate.net The mechanism involves two main steps: an initial dehydrogenation of this compound to form an allylamine (B125299) intermediate, which then undergoes a subsequent unimolecular dissociation to yield the final products. researchgate.net The calculated energy barrier for this pathway is 416 kJ mol⁻¹. researchgate.netresearchgate.net

The formation of cyclic compounds during the thermal decomposition of this compound has been observed experimentally and investigated computationally. acs.orgnih.gov These cyclic products, which include azetidine (B1206935), aziridine (B145994), and cyclopropane (B1198618), are found to originate predominantly from the cis-isomer of this compound. acs.orgnih.gov

Three distinct pathways leading to cyclic products from cis-PA have been identified:

Azetidine Formation : cis-Propylamine can decompose to form azetidine and H₂. This reaction proceeds through a mechanism involving the formation of a C-N bond and the dissociation of H₂ from the nitrogen atom and the γ-carbon. acs.orgnih.gov The activation energy for this pathway is relatively high, calculated at 492 kJ mol⁻¹ (CBS-QB3). acs.org

Cyclopropane Formation : Another pathway leads to cyclopropane and ammonia. The transition state for this reaction involves the dissociation of the amino group from the α-carbon and a simultaneous proton transfer from the γ-carbon, coupled with the formation of a C-C bond to close the ring. nih.gov This pathway has a calculated activation barrier of 416 kJ mol⁻¹ (CBS-QB3). nih.gov

Aziridine Formation : The formation of aziridine is also a possible decomposition route from the cis-isomer. acs.org

Table 2: Activation Energies for Cyclic Product Formation from cis-Propylamine. acs.orgnih.gov
ProductCo-productActivation Energy (Ea) at CBS-QB3 (kJ mol⁻¹)
AzetidineH₂492
CyclopropaneNH₃416

Decomposition Mechanisms of Protonated this compound Species

In acidic environments or under certain mass spectrometry conditions, this compound can exist in its protonated form (HPA). The decomposition of these protonated species follows different pathways compared to the neutral molecule due to the presence of the positive charge.

Computational studies have been performed on the decomposition of the cis-isomer of protonated this compound (cis-HPA). acs.orgnih.govnih.gov Three primary decomposition pathways have been explored. nih.gov The results clearly indicate that the most favorable reaction channel, both kinetically and thermodynamically, is the one that leads to the formation of propene and the ammonium (B1175870) ion (NH₄⁺). acs.orgnih.govresearchgate.net

This pathway has an activation barrier of 184 kJ mol⁻¹, which is the lowest activation energy calculated among all investigated decomposition pathways for both neutral and protonated this compound. nih.govresearchgate.netnih.govacs.org Another considered pathway for cis-HPA is the formation of protonated propanimine, however, this route has a significantly higher energy barrier of 317 kJ mol⁻¹. nih.gov

Table 3: Key Decomposition Pathways for cis-Protonated this compound (cis-HPA). nih.govresearchgate.net
ReactantProductsActivation Energy (Ea) at CBS-QB3 (kJ mol⁻¹)Kinetic Favorability
cis-HPAPropene + NH₄⁺184Most Favorable
cis-HPAProtonated Propanimine + H₂317Less Favorable

Formation of Ammonium Ions and Alkenes

The decomposition of this compound can proceed through various pathways, leading to the formation of stable molecules such as ammonium ions and alkenes. Computational studies have identified key mechanisms for these transformations.

For the trans conformer of this compound (trans-PA), a significant decomposition pathway involves a concerted, one-step reaction that yields propene and ammonia (NH₃). acs.orgacs.org This reaction proceeds through a transition state where the C–N bond and a C–H bond are elongated simultaneously. acs.org This pathway is notable both kinetically and thermodynamically, with a calculated activation energy barrier of 281 kJ mol⁻¹. acs.orgresearchgate.netcbseacademic.nic.in

In the case of the protonated form of cis-propylamine (cis-HPA), the formation of propene and the ammonium ion (NH₄⁺) is the most favorable decomposition reaction. acs.orgresearchgate.netnih.gov This pathway has the lowest activation energy calculated among all decomposition routes for both neutral and protonated forms, with an activation barrier of 184 kJ mol⁻¹. acs.orgresearchgate.netnih.gov The reaction is considered the most plausible pathway from a kinetic standpoint due to this low energy requirement. nih.gov The process involves the dissociation of the amino group and a simultaneous proton transfer. acs.orgresearchgate.net

Bimolecular Reactions and Intermolecular Interactions

Computational Studies of this compound’s Bimolecular Reactions

Computational chemistry, particularly using density functional theory (DFT) and complete basis set (CBS-QB3) methods, has been instrumental in studying the bimolecular reactions of this compound. researchgate.netnih.gov These studies have provided detailed insights into the dehydrogenation reactions of trans-propylamine in the gas phase. researchgate.netnih.gov

Research has focused on various mechanistic pathways, calculating thermodynamic functions and activation parameters for each. researchgate.netnih.gov For instance, the reaction of this compound with a hydrogen cation (H⁺) has been explored, where the cation acts as a Lewis acid, abstracting a proton from different carbon atoms (α, β, or γ) on the this compound molecule to form H₂ and a this compound cation. researchgate.net Another studied bimolecular pathway is the reaction involving a methyl cation, which can abstract a hydride ion from the amine site or add to the nitrogen atom. researchgate.net

A significant finding is that many dehydrogenation reaction mechanisms occur as exothermic processes through a concerted step transition state. researchgate.netnih.gov One of the most favorable bimolecular reactions identified is the formation of the α-propylamine cation and ammonia (NH₃), which has a remarkably low activation barrier of only 1 kJ mol⁻¹. researchgate.netnih.govresearchgate.net

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the physical properties and structural organization of molecules like this compound. mhmedical.comnih.gov These interactions, while weaker than covalent bonds, govern how molecules interact with each other and with their environment. mhmedical.com The primary non-covalent forces relevant to this compound are hydrogen bonds and London dispersion forces.

Hydrogen Bonding: The amine group (-NH₂) in this compound can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). youtube.com This allows this compound molecules to form intermolecular hydrogen bonds with each other and with other polar molecules like water, contributing to its miscibility in water. wikipedia.orgyoutube.com

London Dispersion Forces: These are the weakest type of non-covalent interaction and arise from temporary fluctuations in electron distribution, creating induced dipoles. youtube.com The three-carbon alkyl chain (CH₃CH₂CH₂) of this compound is nonpolar, and its interactions are dominated by these dispersion forces. youtube.com

Ionic Interactions: In the presence of an acid, this compound becomes protonated to form the propylammonium ion (CH₃CH₂CH₂NH₃⁺). This charged species can then engage in strong, non-directional ionic interactions with negatively charged ions (anions). youtube.combasicmedicalkey.com

The interplay of these forces dictates the molecule's three-dimensional structure and its interactions in biological and chemical systems. nih.gov

Kinetic Studies of this compound Reactions

Rate Coefficients and Kinetic Parameters

Kinetic studies provide quantitative data on the rates of chemical reactions. For this compound, various kinetic parameters have been determined through both experimental and computational methods.

Computational studies on the unimolecular decomposition of this compound have yielded activation energies (Ea), activation enthalpies (ΔH‡), and activation Gibbs free energies (ΔG‡) for numerous pathways. researchgate.net For example, the decomposition of trans-propylamine to propene and NH₃ has a calculated activation energy of 281 kJ mol⁻¹, while the formation of ethene and methylimine from cis-propylamine has an Ea of 334 kJ mol⁻¹. acs.orgresearchgate.net The most favorable decomposition, the formation of propene and NH₄⁺ from protonated cis-propylamine, has an Ea of 184 kJ mol⁻¹. acs.orgresearchgate.netnih.gov

Experimental studies have also provided specific rate constants. In the TBD-catalyzed amidation of poly(methyl acrylate), the observed rate constant (k_obs) for the reaction with this compound was measured. researchgate.net Kinetic analysis of the N–H oxidative addition of n-propylamine to a phosphorus compound revealed that the reaction rate decreases as temperature increases, which is an unusual finding. acs.org The activation parameters for this entropy-controlled reaction were determined to be ΔH‡ = -0.8 ± 0.4 kcal/mol and ΔS‡ = -72 ± 2 cal/(mol·K). acs.org

Below is a table summarizing some of the reported kinetic parameters for reactions involving this compound.

ReactionMethodParameterValueReference
trans-PA → Propene + NH₃Computational (CBS-QB3)Ea281 kJ mol⁻¹ acs.orgresearchgate.net
cis-HPA → Propene + NH₄⁺Computational (CBS-QB3)Ea184 kJ mol⁻¹ acs.orgresearchgate.netnih.gov
N-H Oxidative AdditionExperimentalΔH‡-0.8 ± 0.4 kcal/mol acs.org
N-H Oxidative AdditionExperimentalΔS‡-72 ± 2 cal/(mol·K) acs.org
TBD-catalyzed Amidation of PMAExperimentalk_obs0.13 x 10⁻³ s⁻¹ researchgate.net

Influence of Catalytic Supports on Reaction Rates

Catalytic supports can significantly alter the rate and selectivity of chemical reactions. In the case of this compound, the nature of the support material has been shown to influence its decomposition products. nih.gov For instance, when this compound is decomposed in the presence of kaolin, a type of clay mineral, the resulting products include hydrogen cyanide (6.6%), propylene (B89431) (6.4%), and hydrogen (6.3%). researchgate.netnih.gov

Theoretical studies on the decomposition of this compound on a silicon (Si) surface identified eight different decomposition channels. researchgate.net The most plausible pathways on this surface were those leading to products containing π-bonds, such as alkyl cyanides (activation energy 242 kJ mol⁻¹), alkenes (334 kJ mol⁻¹), and imines (343 kJ mol⁻¹). nih.gov In contrast, the formation of strained cyclic products like azetidine and cyclopropane was found to be kinetically less favorable on the silicon support. nih.gov

The role of the support is often linked to its physical and chemical properties, such as its reducibility. researchgate.net For gas-phase reactions, factors like pressure also play a critical role by influencing the concentration of reactants at the catalyst surface, thereby affecting the reaction rate. catalysis.blog The interaction between the catalyst and its support can modify the catalyst's electronic properties, leading to enhanced activity and different product distributions compared to the unsupported catalyst. researchgate.net

Catalytic Applications and Mechanistic Insights of Propylamine and Its Analogs

Homogeneous Catalysis by Propylamine (B44156)

In homogeneous catalysis, the catalyst and reactants exist in the same phase, which allows for a high degree of interaction between the catalyst and reactant molecules. chembam.com Primary amines like this compound can function as organocatalysts for certain transformations, most notably carbon-carbon bond-forming reactions.

Primary amines, including this compound, can catalyze the aldol (B89426) reaction through an enamine-based mechanism, similar to the well-studied catalysis by secondary amines like proline. The reaction is a fundamental carbon-carbon bond-forming process in organic synthesis. nih.gov The general mechanism involves the nucleophilic attack of an enamine, formed from a ketone or aldehyde and the amine catalyst, onto a carbonyl carbon of another aldehyde or ketone molecule. nih.govlibretexts.org

The catalytic cycle can be described in the following steps:

Enamine Formation: The this compound catalyst reacts with a carbonyl compound (e.g., a ketone) to form a carbinolamine intermediate, which then dehydrates to form a nucleophilic enamine.

Nucleophilic Attack: The enamine attacks the electrophilic carbonyl carbon of a second substrate molecule (e.g., an aldehyde). libretexts.org

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the β-hydroxy carbonyl product (the aldol adduct) and regenerate the this compound catalyst, allowing the cycle to continue. nih.gov

While secondary amines like proline are often favored for enantioselective aldol reactions due to the rigid structure they impart to the transition state, simple primary amines can effectively catalyze the reaction, particularly in crossed aldol reactions where one carbonyl partner lacks α-hydrogens and cannot self-condense. nih.govmasterorganicchemistry.com The reaction often proceeds to a condensation product, an α,β-unsaturated carbonyl, especially when heat is applied. masterorganicchemistry.com

Despite the high activity and selectivity that can be achieved with homogeneous catalysts, their industrial application is often limited by significant challenges. europa.eunih.gov A primary drawback is the difficulty of separating the catalyst from the reaction products and unreacted substrates, as they are all in the same phase. chembam.comquora.com This separation often requires energy-intensive processes like distillation, which may not be suitable for thermally sensitive catalysts or high-boiling point products. acs.orgunacademy.com

Key limitations include:

Catalyst Recovery: The inability to easily recover the catalyst after the reaction leads to its loss, which is economically unviable, especially for complex or expensive catalysts. chembam.comquora.com

Product Contamination: Traces of the catalyst can remain in the final product, which is a significant issue in applications like pharmaceuticals and fine chemicals. tandfonline.com

Thermal Stability: Many homogeneous catalysts exhibit low thermal stability, limiting the applicable range of reaction temperatures. unacademy.com

Strategies to overcome these limitations often focus on facilitating catalyst separation. One approach involves designing catalysts that can be precipitated out of the solution after the reaction by changing conditions like temperature or by introducing an anti-solvent. nih.gov Another advanced strategy involves incorporating photoswitchable moieties into the catalyst structure, allowing for a reversible change in solubility upon irradiation with light, enabling recovery via simple filtration. nih.gov However, the most common strategy to circumvent these issues is to "heterogenize" the homogeneous catalyst by anchoring it to a solid support. quora.com

Heterogeneous Catalysis Incorporating this compound Moieties

Immobilizing this compound or its derivatives onto solid supports combines the catalytic advantages of the amine group with the practical benefits of heterogeneous catalysis, such as easy separation and recyclability. chembam.comquora.com

Mesoporous silica (B1680970) materials, such as SBA-15, are excellent supports for catalysts due to their high surface area, large pore volume, and tunable pore sizes. mdpi.com this compound functionalities are commonly introduced onto the silica surface as aminopropyl groups, typically via the use of 3-aminopropyltriethoxysilane (B1664141) (APTES). This can be achieved through two primary methods:

Post-synthesis Grafting: The pre-synthesized mesoporous silica is treated with APTES, causing the silane (B1218182) to react with surface silanol (B1196071) groups and anchor the aminopropyl moiety. nih.gov

Co-condensation: APTES is added during the initial sol-gel synthesis of the silica material along with the primary silica precursor (e.g., tetraethoxysilane, TEOS). mdpi.comnih.gov

Studies comparing these two methods have shown that co-condensation can lead to a more homogeneous distribution of amino groups throughout the silica matrix and may result in materials with higher metal sorption capacity when used as adsorbents. mdpi.comresearchgate.net These aminopropyl-functionalized silicas act as solid base catalysts for various reactions, including Knoevenagel and aldol condensations. researchgate.net The presence of the amine groups on the solid support provides the active sites for catalysis. researchgate.net

Comparison of Functionalization Methods for Aminopropyl-Silica. mdpi.com
Functionalization MethodDescriptionAdvantage
Post-synthesis GraftingAminopropyl groups are attached to the surface of pre-formed mesoporous silica.Preserves the original structure of the silica support.
Co-condensationAminopropyl silane is mixed with the silica precursor during synthesis.Results in more homogeneous distribution of amino groups and potentially higher functional group loading. mdpi.com

This compound analogs are used to functionalize supports for metal nanoparticle catalysts, influencing their activity, selectivity, and stability. The amine groups act as anchoring sites that facilitate high dispersion of the metal nanoparticles and can modify the electronic properties of the metal, thereby enhancing catalytic performance. nih.govacs.org

Palladium (Pd) Nanoparticles: Amine-functionalized supports have been used to immobilize palladium nanoparticles for various reactions, including hydrogenation and coupling reactions. njtech.edu.cn For instance, Pd nanoparticles supported on phenylamine-functionalized mesoporous carbon showed improved activity and durability for the interconversion of formic acid and CO2. acs.org The amine groups in the vicinity of the PdAg nanoparticles were found to affect the O-H dissociation of formic acid and increase the CO2 adsorption capacity of the catalyst. acs.org In other studies, Pd nanoparticles stabilized in cavities of dopamine-functionalized magnetic nanoparticles showed high activity and could be recovered and reused multiple times in Suzuki coupling reactions. nanomaterchem.com

Nickel (Ni) Nanoparticles: Supported nickel catalysts are used in reactions like propanol (B110389) amination to produce this compound. acs.org A Ni-supported hydroxyapatite (B223615) (Ni/HAP) catalyst was found to be significantly more active and selective towards the primary amine compared to Ni/SiO2. acs.org This superior performance was attributed to the high density of basic sites on the HAP support. acs.org Similarly, nickel nanoparticles supported on polyvinylamine/SBA-15 have been developed as heterogeneous catalysts for the reduction of aromatic nitro compounds. capes.gov.br

Performance of Amine-Functionalized Metal Nanoparticle Catalysts
Catalyst SystemReactionKey FindingReference
PdAg on Phenylamine-functionalized CarbonFormic Acid DehydrogenationAmine groups boosted catalytic activity by affecting O-H dissociation and CO2 adsorption. acs.org
Pd in Fe3O4@DopamineSuzuki Carbonylative CouplingCatalyst was recoverable for 7 cycles without significant loss of activity. nanomaterchem.com
Ni on Hydroxyapatite (HAP)Propanol AminationNi/HAP was an order of magnitude more active than Ni/SiO2 due to support basicity. acs.org
Ni on Polyvinylamine/SBA-15Nitroarene ReductionEffective heterogeneous catalyst for producing amines from nitro compounds. capes.gov.br

The catalytic performance of systems incorporating this compound moieties is critically dependent on the properties of the support material and the arrangement of active sites.

Influence of Support Acidity: The chemical nature of the support (acidic, basic, or neutral) can profoundly impact the catalyst's effectiveness. acs.org For instance, in a study using amine-functionalized nanoparticles (MgO-basic, Al2O3-neutral, and SiO2-acidic), the neutral Al2O3/amine nanostructures showed the best performance in protecting polymers from degradation. acs.org For catalysts with both metal and acid functions, the acidity of the support is a key factor. The nature of the support can alter the electronic state of the metal and the interaction between the metal and support, which in turn affects activity and selectivity. researchgate.net

Influence of Spatial Separation: In bifunctional catalysts, which possess two different types of active sites (e.g., an acidic site and a basic amine site), the distance and relative orientation between these sites are crucial. kuleuven.bersc.org For some reactions, like the Knoevenagel condensation, the catalytic activity is primarily controlled by the distance between the acid and base sites. rsc.org However, for other reactions, such as the Claisen-Schmidt condensation, the specific spatial geometry of the sites is also critical for achieving high activity and selectivity. rsc.org An optimal arrangement allows the two catalytic functions to work in concert to stabilize the reaction's transition state, mimicking the efficiency of natural enzymes. scispace.com If the sites are too far apart, the synergistic effect is lost, and the catalytic activity dramatically decreases. scispace.com

Tuning Catalytic Activity and Selectivity

The efficacy of a catalytic system is determined by its activity and selectivity, which can be precisely adjusted by modifying the catalyst's components. Strategic alterations to the ligands and the composition of the support material are key methods for optimizing reaction outcomes.

Ligand Modification and its Impact on Reaction Outcomes

The chemical environment of a metal catalyst can be finely tuned by altering the ligands attached to it, which in turn significantly influences the catalyst's activity and selectivity in chemical reactions. nih.govnih.gov The modification of ligands is a powerful strategy for developing highly stereoselective asymmetric catalytic systems. nih.gov For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial for controlling chemoselectivity, allowing for selective reactions at specific carbon-halogen or carbon-pseudohalogen bonds. rsc.org

Research on palladium (Pd) nanoparticles has demonstrated that the surface modification with amine ligands can dramatically alter catalytic behavior. acs.orgnih.gov In one study, Pd nanoparticles were supported on a this compound-functionalized solid, which resulted in higher catalytic activity for hydrogenation compared to supports functionalized with ethylenediamine (B42938) or diethylenetriamine (B155796). acs.orgnih.gov The addition of an excess of these amine ligands as surface modifiers could completely suppress the hydrogenation of alkenes to alkanes. acs.orgnih.gov This suppression allowed for the highly selective semihydrogenation of various alkynes to alkenes, a challenging transformation for traditional palladium catalysts. acs.orgnih.gov Theoretical calculations suggest that long-chain amines can form an ordered layer on the catalyst surface, which sterically hinders the adsorption of the C=C bond of the alkene product, thereby preventing its subsequent hydrogenation. acs.org This principle of using ligands to tune selectivity has also been observed with alkylamine-modified Pt₃Co nanoparticles in alkyne semihydrogenation. acs.org

The strategic design of ligands has been shown to be effective in various catalytic systems. For example, palladium complexes with indolyl-NNN-type ligands have been synthesized and used as catalyst precursors in Suzuki coupling reactions. mdpi.com The catalytic activity of these complexes was found to be dependent on the specific ligand structure, with some complexes showing high conversion rates at low catalyst loadings. mdpi.com This highlights that even subtle changes in the ligand framework can lead to significant differences in catalytic performance. nih.gov

Role of Support Composition in Catalytic Performance

The influence of the support is clearly demonstrated in the amination of propanol with ammonia (B1221849) to produce this compound using nickel (Ni) catalysts. escholarship.orgacs.org A study comparing Ni supported on hydroxyapatite (HAP), silica (SiO₂), and magnesia (MgO) found significant differences in catalytic performance. The Ni/HAP catalyst exhibited the highest activity and a high selectivity towards the desired primary amine, this compound. escholarship.org In contrast, Ni/MgO was the least active, and Ni/SiO₂ showed the lowest selectivity for this compound. escholarship.org The superior performance of Ni/HAP is attributed to the high density of basic sites on the hydroxyapatite support, which helps stabilize alkoxide intermediates and suppresses side reactions like the formation of secondary amines. escholarship.orgacs.org

Similarly, in the steam reforming of propane (B168953), the nature of the support for Ni catalysts has a profound effect. The turnover frequency (TOF) for propane conversion was found to increase by over an order of magnitude across different supports, following the order Ni/TiO₂ < Ni/CeO₂ < Ni/Al₂O₃ < Ni/YSZ < Ni/ZrO₂. mdpi.com This demonstrates a clear relationship between the support material and the intrinsic activity of the nickel catalyst. mdpi.com The choice of support can also be critical for the stability of the catalyst. For example, a catalyst for producing n-propylamine utilizes a carrier such as alundum, silica, or diatomite to support the active components of Ni, Cu, and Wo. google.com

The interaction between the support and the active phase can be further tailored by functionalizing the support surface. Studies using silica-coated magnetic nanoparticles as a support for palladium nanoparticles showed that the ligands grafted onto the silica surface directly influence catalytic activity. acs.orgnih.gov While a this compound-functionalized support (FFSiNH₂) enhanced activity, ethylenediamine (FFSien) and diethylenetriamine (FFSiden) functionalized supports were detrimental. acs.orgnih.gov However, these detrimental ligands could be removed by thermal treatment, restoring catalytic activity. acs.orgnih.gov

Table 1: Effect of Support Composition on Propanol Amination Catalyzed by Nickel

CatalystPropanol Conversion (%)This compound Selectivity (%)Key ObservationReference
Ni/HAP 10.892Most active and selective catalyst. escholarship.org
Ni/SiO₂ --Least selective towards this compound. escholarship.org
Ni/MgO 3.3-Least active catalyst. escholarship.org

Mechanistic Investigations of this compound-Catalyzed Processes

Substrate Inhibition Phenomena in Heterogeneous Catalysis

Substrate inhibition is a kinetic phenomenon where the reaction rate decreases at high substrate concentrations after reaching a maximum. nih.gov While extensively studied in enzyme catalysis, it is also a relevant concept in heterogeneous catalysis. nih.govnih.gov In general catalysis, the process involves reactants adsorbing onto the active sites of a solid catalyst surface to react. youtube.com An effective catalytic process requires a balance: the interaction must be strong enough for the reaction to occur, but not so strong that the products cannot desorb, which would block active sites. youtube.com

Dehydroamination Processes and Rate-Limiting Steps

The synthesis of this compound from propanol and ammonia over supported metal catalysts proceeds through a dehydroamination pathway. escholarship.orgacs.org This process involves a sequence of three key steps:

Dehydrogenation: The alcohol (propanol) is first dehydrogenated to form the corresponding aldehyde (propanal).

Condensation: The aldehyde then reacts with ammonia to form an alkylimine.

Hydrogenation: Finally, the imine is hydrogenated to the target alkylamine (this compound). escholarship.org

The broader concept of dehydroamination, or the removal of an amine group to form an alkene, is also explored in other chemical contexts. A biomimetic method for the deammoniation of primary amines uses two photoactive catalysts to achieve the transformation under mild conditions. ulpgc.es Mechanistic studies of this process, combining experimental and theoretical approaches, point to a process involving radical intermediates. The reaction is initiated by a single-electron transfer (SET) event, forming a carbon-centered radical, which is then intercepted by a cobalt catalyst. The resulting alkyl-[Co]III intermediate undergoes light-induced homolysis of the carbon-cobalt bond, followed by hydrogen abstraction to form the final olefin product. ulpgc.es While distinct from the propanol amination pathway, this research provides fundamental insights into the cleavage of C-N bonds in dehydroamination processes. ulpgc.es

Table 2: Mechanistic Steps in the Dehydroamination Pathway for this compound Synthesis

StepReactionDescriptionMechanistic RoleReference
1 DehydrogenationPropanol is converted to Propanal.The α-H abstraction from the propoxide intermediate is the rate-limiting step of the overall process. escholarship.orgacs.org
2 CondensationPropanal reacts with Ammonia to form an Alkyne.Intermediate formation step. escholarship.org
3 HydrogenationThe Alkyne is hydrogenated to this compound.Final product formation step. escholarship.org

Advanced Spectroscopic and Chromatographic Characterization of Propylamine Systems

High-Resolution Rotational Spectroscopy for Conformational Analysis

The conformational landscape of n-propylamine has been extensively investigated using high-resolution rotational spectroscopy, guided by high-level quantum-chemical calculations. nih.govacs.org This approach is essential for understanding the molecule's structural variety and stability. nih.gov Laboratory studies and the analysis of propylamine's rotational spectra are crucial for guiding potential future astronomical observations and for understanding how substituents affect the stability of primary amines. nih.govacs.org This compound (B44156) exhibits significant flexibility, leading to a greater number of stable conformers compared to its branched isomer, isothis compound. nih.gov Low-resolution Raman and infrared investigations have previously identified the presence of five distinct conformers with relative energies within 2 kJ mol⁻¹. nih.gov

Fourier Transform Microwave Spectroscopy of this compound Isomers

The rotational spectrum of n-propylamine has been investigated using a Fourier transform microwave (FTMW) spectrometer in the frequency range of 2 to 22 GHz. nih.govacs.org In these experiments, a gaseous mixture of 1% n-propylamine in helium is supersonically expanded into the spectrometer's Fabry-Pérot cavity. nih.gov This technique, specifically using a coaxially oriented beam-resonator arrangement (COBRA-type), results in each transition splitting into a Doppler pair. acs.org The precise frequency of the transition is determined by taking the arithmetic mean of the Doppler components, achieving an accuracy better than 3 kHz. acs.org This high precision allows for the resolution of lines separated by more than 6 kHz. acs.org

Frequency-Modulation Millimeter/Submillimeter Spectroscopic Studies

To extend the frequency range of analysis, a frequency-modulation millimeter/submillimeter-wave (FM-submm) spectrometer was utilized, covering a range of 80–400 GHz. nih.govacs.org This method involves using a Gunn diode as the primary radiation source, which is stabilized by a Phase-Lock Loop (PLL) system referenced to a rubidium atomic clock. nih.gov The radiation is then passed through passive multipliers to reach higher frequencies. nih.gov The sample is held in a free-space glass absorption cell at a pressure of about 5 μbar. nih.gov The accuracy of line measurements in this region is estimated to be between 10 and 20 kHz, with linewidths primarily limited by the Doppler effect. nih.gov

Identification of Stable Conformers and Coriolis Resonance Effects

The combination of FTMW and FM-submm spectroscopy, guided by quantum-chemical predictions, has enabled the spectral assignment and confirmation of several n-propylamine conformers that have comparable stability. nih.govdocbrown.info The analysis of the rotational spectra also pointed towards the possibility of Coriolis resonance effects between some of these conformers. nih.govdocbrown.info The table below presents the ground-state spectroscopic parameters determined for the trans conformers of n-propylamine. nih.gov

Table 1: Ground-State Spectroscopic Parameters of trans-Propylamine Conformers

Parameter Experimental Value Calculated Value
Rotational Constants (MHz)
A 16298.6635(15) 16296.9
B 3795.5393(4) 3793.8
C 3274.0041(4) 3270.8
Quartic Centrifugal Distortion Constants (kHz)
DJ 1.4082(12) 1.402
DJK 13.911(4) 13.78
d1 -0.3664(8) -0.366
d2 -0.1105(4) -0.113
Nitrogen Quadrupole Coupling Constants (MHz)
Xaa -2.100(12) -2.073
Xbb -1.751(12) -1.706
Xcc 3.851(12) 3.779

Data sourced from a study combining rotational spectroscopy and quantum-chemical calculations. nih.gov Values in parentheses denote one standard deviation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. nih.gov Both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei within the molecule.

¹H NMR Spectroscopic Analysis and Interpretation of Chemical Environments

The proton NMR (¹H NMR) spectrum of this compound provides evidence for its structure through chemical shifts, integration, and spin-spin splitting patterns. The hydrogen atoms in this compound are located in four distinct chemical environments, which should result in four unique signals in a low-resolution spectrum. docbrown.info

The typical ¹H NMR spectrum of this compound is interpreted as follows:

CH₃ group: The protons on the terminal methyl group appear as a triplet due to coupling with the adjacent CH₂ group.

CH₂ group (middle): The protons on the middle methylene (B1212753) group appear as a sextet (or multiplet) because they are coupled to both the CH₃ group (3 protons) and the other CH₂ group (2 protons).

CH₂ group (adjacent to N): The protons on the methylene group bonded to the nitrogen atom appear as a triplet, coupled to the middle CH₂ group.

NH₂ group: The two protons of the amine group typically appear as a broad singlet. Their chemical shift can be variable, and the peak can be removed or reduced by shaking the sample with D₂O, which helps to identify it. docbrown.info

The spin-spin coupling patterns are analyzed using the n+1 rule, where 'n' is the number of protons on the adjacent, non-equivalent carbon atom(s). docbrown.info Tetramethylsilane (TMS) is used as the standard reference, with its proton signal set to 0.0 ppm. docbrown.info

Table 2: Interpreted ¹H NMR Data for this compound

Proton Environment Chemical Shift (δ, ppm) Splitting Pattern
CH₃ -CH₂-CH₂-NH₂ ~0.9 Triplet
CH₃-CH₂ -CH₂-NH₂ ~1.4 Sextet / Multiplet
CH₃-CH₂-CH₂ -NH₂ ~2.6 Triplet
CH₃-CH₂-CH₂-NH₂ ~1.1 (variable) Broad Singlet

Note: Chemical shift values are approximate and can vary based on solvent and concentration. docbrown.info

¹³C NMR Spectroscopic Applications in this compound Derivatives

The carbon-13 NMR (¹³C NMR) spectrum of this compound shows three distinct signals, corresponding to the three different carbon atom environments in the molecule (CH₃CH₂CH₂NH₂). docbrown.info This count of non-equivalent carbon atoms is a key piece of structural information. pressbooks.pub

The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of the nitrogen atom. The carbon atom directly bonded to the nitrogen (C1) is the most deshielded and appears at the highest chemical shift. The effect of the nitrogen atom decreases with distance along the carbon chain. docbrown.info As with ¹H NMR, TMS is used as the 0.0 ppm reference standard. docbrown.info

Table 3: ¹³C NMR Chemical Shifts for this compound

Carbon Environment Chemical Shift (δ, ppm)
C H₃-CH₂-CH₂-NH₂ ~11.8
CH₃-C H₂-CH₂-NH₂ ~26.4
CH₃-CH₂-C H₂-NH₂ ~44.6

Note: Chemical shift values are approximate. docbrown.info

Studies on this compound derivatives, such as dithis compound (B117675), show how changes in substitution affect the ¹³C NMR spectrum. For instance, in an aqueous solution, dithis compound can exist in equilibrium with bicarbonate and carbamate (B1207046) ions, which can be identified by distinct peaks in the ¹³C NMR spectrum around 162 ppm and 165 ppm, respectively. rsc.org

Table of Mentioned Chemical Compounds

Compound Name Formula
This compound (n-propylamine) C₃H₉N
Isothis compound C₃H₉N
Helium He
Tetramethylsilane (TMS) Si(CH₃)₄
Deuterium Oxide (D₂O) D₂O
Dithis compound C₆H₁₅N
Bicarbonate HCO₃⁻

Advanced NMR Techniques for Complex Mixture Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing chemical mixtures. nih.gov While standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental structural information about this compound, complex mixtures containing isomers, reactants, or degradation products often result in overlapping signals that are difficult to interpret. nih.gov For instance, in a ¹H NMR spectrum of this compound, the protons are found in four distinct chemical environments, leading to complex splitting patterns even in a pure sample. docbrown.info

To overcome the challenge of signal overlap in complex samples, advanced NMR techniques are employed. nih.gov Two-dimensional (2D) NMR methods are particularly valuable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of atoms through bonds within a molecule. For a mixture containing this compound and its isomers, COSY can help distinguish the different spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate the signals of protons with directly attached heteronuclei, such as carbon-13. ipb.pt They are instrumental in assigning specific proton signals to their corresponding carbon atoms in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): This method reveals correlations between protons and carbons over two or three bonds. ipb.pt It is crucial for piecing together the carbon skeleton and confirming the position of the amino group and other functional groups in unknown compounds within the mixture.

These advanced methods help to resolve ambiguities that arise from the limited chemical shift dispersion in 1D spectra, providing a clearer picture of each component's identity and structure within a complex system. nih.govresearchgate.net

Table 1: Typical NMR Chemical Shifts for this compound This table is based on data for this compound and illustrates typical chemical shifts. Actual values can vary based on solvent and other experimental conditions.

NucleusPosition (CH₃-CH₂-CH₂-NH₂)Typical Chemical Shift (δ, ppm)Splitting Pattern (High Resolution)
¹HCH₃~0.9Triplet
¹H-CH₂- (middle)~1.4-1.5Sextet
¹H-CH₂- (adjacent to N)~2.6-2.7Triplet
¹HNH₂~1.1 (variable)Singlet (broad)
¹³CCH₃~11n/a
¹³C-CH₂- (middle)~26n/a
¹³C-CH₂- (adjacent to N)~45n/a

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Each bond within a molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations. chemguide.co.uk

Analysis of N-H Bond Stretching Vibrations in Primary Amines

Primary amines (R-NH₂), such as this compound, are characterized by the presence of two N-H bonds. This leads to two distinct N-H stretching vibrations: a symmetric stretch and an asymmetric stretch. spcmc.ac.inorgchemboulder.com These vibrations typically appear as a pair of peaks, often referred to as 'twin peaks', in the region of 3500–3300 cm⁻¹. docbrown.info The presence of these two bands is a strong indicator of a primary amine. wpmucdn.com Secondary amines (R₂NH), having only one N-H bond, show only a single peak in this region, while tertiary amines (R₃N) show no absorption here at all. orgchemboulder.com The N-H bonds in this compound are polar, leading to intermolecular hydrogen bonding which can cause the absorption bands to broaden. docbrown.infodocbrown.info Additionally, a medium-to-strong intensity N-H bending vibration (scissoring motion) appears in the 1650–1580 cm⁻¹ region. spcmc.ac.inorgchemboulder.com

Fingerprint Region Analysis for Compound Identification

Even isomers with the same functional groups, like propan-1-ol and propan-2-ol, will show distinctly different patterns in their fingerprint regions, allowing for their unambiguous identification. chemguide.co.ukyoutube.com Similarly, the IR spectrum of this compound has a unique fingerprint region that distinguishes it from its isomer, isothis compound. docbrown.infodocbrown.info By comparing the fingerprint region of an unknown sample to a database of spectra from known compounds, a positive identification can be made. chemguide.co.uk For this compound, characteristic C-N bond stretching vibrations are found within this region, typically between 1220 cm⁻¹ and 1020 cm⁻¹. docbrown.info

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Appearance
N-H StretchPrimary Amine (-NH₂)3500 - 3300Two distinct peaks (symmetric & asymmetric)
C-H StretchAlkyl (-CH₃, -CH₂)3000 - 2800Sharp, strong peaks
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium to strong, can be broad
C-N StretchAliphatic Amine1220 - 1020Medium to weak
N-H WagPrimary Amine (-NH₂)910 - 665Strong, broad

Mass Spectrometry (MS) for Molecular Confirmation and Degradation Product Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. embopress.org In a typical experiment, a molecule is ionized, resulting in a molecular ion whose m/z value corresponds to the molecular weight of the compound. For this compound (C₃H₉N), the molecular weight is 59.11 g/mol , so the molecular ion peak [M]⁺ would be observed at an m/z of 59. docbrown.info The molecular ion can further break apart into smaller fragment ions, creating a unique fragmentation pattern that serves as a chemical fingerprint. The most abundant fragment ion in the this compound spectrum is typically the base peak, which is assigned a relative intensity of 100%. docbrown.info

High-Resolution Mass Spectrometry (HRMS) in Characterization

While standard mass spectrometers measure mass to the nearest whole number (nominal mass), high-resolution mass spectrometry (HRMS) can measure m/z values to several decimal places. embopress.orgdocbrown.info This high degree of accuracy is critical for determining the precise elemental composition of a molecule. For example, multiple chemical formulas can result in a nominal mass of 59 amu. However, their exact masses will differ slightly. HRMS allows analysts to distinguish this compound (C₃H₉N, exact mass 59.0735) from other isobaric compounds like acetone (B3395972) (C₃H₆O, exact mass 58.0417) or other potential impurities, providing unambiguous compound confirmation. docbrown.info

Table 3: Nominal vs. Exact Mass for this compound and an Isobaric Compound

CompoundFormulaNominal Mass (amu)Exact Mass (amu)
This compoundC₃H₉N5959.0735
AcetoneC₃H₆O5858.0417

GC-MS and HPLC-MS for Complex Sample Analysis

For analyzing complex mixtures, mass spectrometry is often coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for the analysis of volatile and thermally stable compounds like this compound. baua.de The gas chromatograph first separates the components of a mixture based on their boiling points and interactions with the GC column. labrulez.com As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and detected. This provides a mass spectrum for each peak in the chromatogram, allowing for positive identification. The analysis of amines by GC can be challenging due to their basicity, which can cause peak tailing and poor reproducibility. labrulez.comvt.edu This is often addressed by using specialized columns or by derivatizing the amines to make them less polar and more volatile. vt.edu Headspace GC-MS is a particularly useful technique for determining volatile amines in various matrices, such as workplace air. baua.de

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile or thermally unstable degradation products of this compound, HPLC-MS is the preferred method. HPLC separates compounds in a liquid mobile phase based on their polarity and other properties. The eluent from the HPLC is then passed into the mass spectrometer for detection. Derivatization is also a common strategy in HPLC to improve separation and detection sensitivity. vt.eduresearchgate.net

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are indispensable in the analysis of this compound, providing robust methods for its separation from complex matrices, purification to high standards, and the accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed techniques for these purposes.

Chiral HPLC for Enantiomeric Separation and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chiral compounds. nih.gov For chiral amines like this compound, which can exist as a pair of enantiomers, the ability to separate and quantify each enantiomer is crucial, particularly in fields such as pharmaceutical development and asymmetric synthesis. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.govmdpi.com

The enantiomeric separation of primary amines can be effectively achieved using various types of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. mdpi.com For instance, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(4-methylbenzoate) have demonstrated efficient separation of chiral amines under normal phase elution modes. mdpi.com Another class of effective CSPs for primary amines are cyclofructan-based selectors. researchgate.net

The development of a chiral HPLC method involves the careful selection of the mobile phase. The choice of solvent (e.g., hexane, ethanol, isopropanol), its composition, and the inclusion of additives are critical for achieving optimal separation. For primary amines, the use of acidic and basic additives in the mobile phase can significantly influence the enantiomeric resolution by affecting the interaction between the analyte and the CSP. researchgate.net

While direct separation on a CSP is a common approach, derivatization of the amine with a chiral reagent to form diastereomers can also be employed. These diastereomeric derivatives can then be separated on a standard achiral HPLC column. For example, chiral amines have been derivatized with o-phthaldialdehyde and a chiral thiol, such as 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside, to form diastereomeric isoindoles that can be resolved on a reversed-phase column (e.g., RP-18). nih.gov

The table below summarizes typical chiral selectors and conditions reported for the separation of chiral amines, which are applicable to the enantiomeric resolution of this compound.

Chiral Selector TypeColumn ExampleMobile Phase ComponentsApplication Note
Cyclodextrin-based Cyclobond IAcetonitrile/BufferDirect separation of enantiomers of halogen-substituted 3-phenyl-3-(2-pyridyl)propylamines. nih.gov
Cellulose-based CHIRALCEL-ODH® (tris(3,5-dimethylphenylcarbamate))Normal Phase (e.g., Hexane/Ethanol)Monitoring lipase-catalyzed kinetic resolution of various chiral amines. mdpi.com
Amylose-based Phenomenex Lux Amylose-2Acetonitrile/Water with formic acidSeparation of prostaglandin (B15479496) enantiomers, demonstrating applicability for complex chiral molecules. mdpi.com
Cyclofructan-based LARIHC CF6-PSupercritical CO2/Methanol with additivesEvaluated for the enantiomeric separation of primary amines. researchgate.net

Application of GC Analysis for Aliphatic Amines

Gas Chromatography (GC) is a fundamental technique for the analysis of volatile compounds, making it highly suitable for short-chain aliphatic amines like this compound. mdpi.com It offers high resolution, sensitivity, and speed. mdpi.com However, the analysis of primary aliphatic amines by GC presents a significant challenge due to their high basicity and polarity. These properties can lead to strong interactions with the stationary phase and active sites in the GC system, resulting in poor peak shape (tailing) and potential irreversible adsorption of the analyte. labrulez.com

To overcome these issues, several strategies are employed. The most common is the use of specialized, base-deactivated columns. labrulez.com These columns are treated to minimize acidic silanol (B1196071) groups on the support surface that would otherwise interact strongly with the basic amine analytes. Often, a small amount of a basic compound, such as potassium hydroxide (B78521) (KOH), is incorporated into the packing material or coated on the column wall. labrulez.com

A variety of capillary columns have been developed specifically for the analysis of amines. The PoraPLOT Amines column, a porous layer open tubular (PLOT) column, is designed for separating volatile C1-C4 amines. researchgate.net Another widely used stationary phase is a Carbowax-based phase modified for amine analysis, which provides a polar surface that is also base-deactivated. sigmaaldrich.com

Derivatization is another effective strategy to improve the GC analysis of amines. By converting the polar amine group into a less polar, bulkier derivative, its volatility can be increased and interactions with the column can be reduced. A common derivatizing agent is pentafluorobenzoyl chloride (PFBOC), which reacts with primary and secondary amines to form stable derivatives that are highly sensitive to electron capture detection (ECD). researchgate.net

The choice of detector depends on the sensitivity required. A Flame Ionization Detector (FID) is a universal detector suitable for higher concentrations. sigmaaldrich.com For trace-level analysis, a Nitrogen-Phosphorus Detector (NPD) offers enhanced sensitivity and selectivity for nitrogen-containing compounds. researchgate.net

The following table outlines typical GC conditions for the analysis of aliphatic amines.

ParameterCondition 1Condition 2
Column Carbowax® Amine, 30 m x 0.53 mm I.D., 1.0 µm filmPoraPLOT Amines Capillary Column
Oven Program 50 °C, ramp at 8 °C/min to 200 °C (10 min hold) sigmaaldrich.comIsothermal or temperature programmed depending on the specific amines being separated. researchgate.net
Injector Temperature 220 °C sigmaaldrich.comNot specified
Detector FID at 220 °C sigmaaldrich.comNPD researchgate.net
Carrier Gas Helium sigmaaldrich.comNot specified
Sample Preparation Neat amine mixture, 100:1 split injection sigmaaldrich.comStatic headspace preconcentration for aqueous samples. researchgate.net
Key Finding Good separation of a mix of primary amines. sigmaaldrich.comDetection limits at the µg/L level for primary amines. researchgate.net

Theoretical and Computational Chemistry Studies on Propylamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations have proven to be an invaluable tool for investigating the intricacies of propylamine's molecular structure and energy. arxiv.orgnih.gov These methods allow for a precise theoretical determination of various molecular parameters. wikipedia.org

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used method for the geometry optimization of molecules, aiming to find the most stable structure with the lowest possible ground state energy. stackexchange.com This is achieved by iteratively adjusting the atomic coordinates and calculating the energy and forces on the atoms until a minimum on the potential energy surface is reached. stackexchange.comyoutube.com DFT functionals such as B3LYP have been successfully used in combination with various basis sets to study This compound (B44156) and related molecules. nih.govresearchgate.netnih.gov For instance, the B3LYP-D3(BJ)/SNSD level of theory has been employed for preliminary potential energy surface scans of this compound. nih.gov More accurate characterization of stationary points is often performed using double-hybrid functionals like B2PLYP-D3(BJ) with appropriate basis sets. nih.gov DFT calculations have demonstrated success in predicting structural and spectroscopic parameters for a range of molecules. nih.govrsc.org

High-Level Ab Initio Methods (e.g., Coupled-Cluster, Møller–Plesset Perturbation Theory, CBS-QB3)

For highly accurate energy calculations, researchers turn to high-level ab initio methods that provide a more rigorous treatment of electron correlation. wikipedia.orgosti.gov Coupled-cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its ability to achieve high accuracy for many molecular systems. aps.orgchemrxiv.orgau.dk Møller–Plesset perturbation theory (MP2), another post-Hartree-Fock method, is also frequently used. nih.govresearchgate.netchemrxiv.org

Composite methods like the Complete Basis Set (CBS-QB3) are designed to approximate high-level calculations at a reduced computational cost and have been applied to study the dehydrogenation reactions of trans-propylamine. nih.gov A "cheap" composite scheme, which combines coupled-cluster and second-order Møller–Plesset perturbation theory to extrapolate to the complete basis set, has been used to determine the equilibrium structures and relative energies of this compound conformers. nih.govresearchgate.netresearchgate.net These high-level methods are crucial for obtaining reliable thermochemical data and understanding reaction kinetics. researchgate.net

Calculation of Vibrational Frequencies and Thermodynamic Functions

Theoretical vibrational analysis is a powerful tool for interpreting experimental spectra and identifying molecular species. q-chem.com Calculations of vibrational frequencies are typically performed after a geometry optimization to ensure the structure corresponds to a true minimum on the potential energy surface. youtube.com These calculations can be performed using both DFT and higher-level ab initio methods. scirp.org

From the calculated vibrational frequencies, along with rotational constants and molecular weight, it is possible to compute various statistical thermodynamic functions. q-chem.comnist.gov These include enthalpy, entropy, and Gibbs free energy, which are essential for predicting the spontaneity of reactions and understanding chemical equilibria. iastate.edu The accuracy of these thermodynamic properties is directly influenced by the quality of the calculated vibrational frequencies, with anharmonic corrections sometimes being necessary for high accuracy. iastate.eduresearchgate.net Computational studies on this compound have reported calculated thermodynamic functions based on these methods. nih.gov

Conformational Analysis and Isomerism Modeling

The flexibility of the this compound molecule allows for the existence of multiple conformations and isomers, the study of which is greatly aided by computational modeling.

Prediction of Stable Conformers and Relative Energies for this compound

Due to rotation around its single bonds, n-propylamine can exist in several different spatial arrangements known as conformers. acs.org Computational studies have identified five stable conformers of n-propylamine. nih.govacs.org These are often designated using a two-letter code, where the first capital letter describes the N-C-C-C dihedral angle (T for trans, G for gauche) and the second lowercase letter refers to the C-C-N-lone pair dihedral angle. The five conformers are Tt, Tg, Gg, Gg', and Gt. nih.govacs.org

High-level quantum chemical calculations have been used to determine the relative energies of these conformers. nih.govacs.org The Tt conformer is predicted to be the most stable. acs.org The other conformers lie very close in energy, with the Tg conformer being only about 0.2 kJ mol-1 higher in energy. acs.org The three gauche conformers (Gg', Gg, and Gt) are calculated to be approximately 0.9, 1.1, and 1.3 kJ mol-1 less stable than the Tt conformer, respectively. acs.org Because these energy differences are so small, it is expected that all five conformers are present in significant populations at room temperature. acs.org

ConformerRelative Energy (kJ mol⁻¹)
Tt0.0
Tg0.2
Gg'0.9
Gg1.1
Gt1.3

Computational Exploration of cis- and trans-Isomers

The terms cis and trans can be used to describe the conformational isomers of this compound, as seen in the "Tt" (trans-trans) designation for the most stable conformer. acs.org However, computational studies have also explored the cis and trans isomers in the context of decomposition reactions of this compound. researchgate.netacs.org For example, a detailed computational study investigated the decomposition mechanisms of both cis- and trans-propylamine. acs.org This research found that the two isomers can lead to different products, although the energy barrier for interconversion between them is negligible. acs.org For instance, the formation of cyclopropane (B1198618) was found to be more favorable from the cis-isomer. acs.org The decomposition of trans-propylamine was shown to lead to products such as propene, ammonia (B1221849), and methane (B114726). acs.org The term "isomer" is also used more broadly to distinguish between n-propylamine and its structural isomer, isothis compound, both of which have been the subject of comparative computational studies. nih.govresearchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational modeling serves as a powerful tool for investigating the intricate details of chemical reactions involving this compound. By simulating reaction pathways and identifying transition states, researchers can gain insights into the underlying mechanisms that are often difficult to observe experimentally. These theoretical approaches allow for the mapping of the energy landscape of a reaction, providing a quantitative understanding of its feasibility and kinetics.

The concept of a Potential Energy Surface (PES) is central to the computational elucidation of reaction mechanisms. libretexts.orgresearchgate.net A PES is a mathematical or graphical representation of the potential energy of a system of atoms as a function of their spatial coordinates. libretexts.org For a chemical reaction, the PES maps out the energy changes as reactants transform into products, navigating through various intermediate and transition state geometries. libretexts.orgresearchgate.net The lowest energy path between a reactant and a product on the PES is known as the reaction coordinate, and the highest point along this path corresponds to the transition state. libretexts.org

In the context of this compound, computational studies have explored its unimolecular decomposition by mapping the relevant PES. For instance, the decomposition of trans-propylamine has been shown to proceed through various pathways, each with a unique trajectory on the potential energy surface. acs.org One significant pathway involves a concerted, one-step mechanism where the C–N and C–H bonds elongate while the C–C bond shortens, leading directly to the formation of propene and ammonia. acs.org The transition state for this process represents a specific saddle point on the PES. acs.org Similarly, other decomposition routes, such as the formation of ethene and methylimine, have been characterized by their distinct potential energy surfaces, revealing the complex landscape of this compound's chemical reactivity. acs.org By calculating the PES, researchers can visualize and understand the preferred geometric arrangements and energy requirements for a reaction to occur. researchgate.netyoutube.com

Computational studies on the decomposition of this compound (PA) and protonated this compound (HPA) have successfully identified these critical parameters. For the neutral trans-PA, fourteen decomposition pathways have been computationally investigated. Among these, the formation of propene and NH₃ is considered kinetically significant, with a calculated activation energy of 281 kJ mol⁻¹. acs.org However, the most plausible decomposition pathway for cis-PA is the formation of ethene, methylimine, and H₂, which has an even higher activation barrier of 334 kJ mol⁻¹. acs.org For protonated this compound, the decomposition to form propene and an ammonium (B1175870) ion (NH₄⁺) is the most favorable pathway, exhibiting the lowest activation energy of all studied reactions at 184 kJ mol⁻¹. acs.org These findings highlight how computational chemistry can pinpoint the most likely reaction outcomes by quantifying the energy hurdles involved. acs.orglibretexts.org

Calculated Activation Energies for this compound Decomposition Pathways
ReactantProductsActivation Energy (kJ mol⁻¹)Significance
trans-PropylaminePropene + NH₃281Kinetically and thermodynamically significant pathway. acs.org
cis-PropylamineEthene + Methylimine + H₂334Most plausible pathway for the cis-isomer. acs.org
Protonated cis-PropylaminePropene + NH₄⁺184Most favorable reaction with the lowest activation barrier. acs.org

Molecular Dynamics Simulations and Intermolecular Interaction Studies

Molecular dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules and their interactions. researchgate.netdovepress.comornl.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the dynamic evolution of the system, revealing details about intermolecular forces, molecular association, and the structure of liquids and solutions. researchgate.netdovepress.com

Non-covalent interactions (NCIs) are crucial in many areas of chemistry and biology, governing phenomena like protein folding and drug-receptor binding. researchgate.net Theoretical studies are instrumental in visualizing and quantifying these weak interactions. The interaction between this compound and 2-chlorobenzyl alcohol in a non-polar benzene (B151609) solvent has been investigated using Density Functional Theory (DFT). researchgate.net

Optimized molecular geometry calculations revealed the formation of a 1:1 complex between this compound and 2-chlorobenzyl alcohol, stabilized by a hydrogen bond. researchgate.net The hydrogen bond forms between the hydrogen atom of the hydroxyl group in 2-chlorobenzyl alcohol and the nitrogen atom of the amine group in this compound, with a calculated bond length of 1.5 Å. researchgate.net This study highlights the ability of computational methods to identify specific interaction points and characterize the geometry of intermolecular complexes. researchgate.net

Optimized Bond Parameters of the this compound-2-chlorobenzyl alcohol Complex researchgate.net
BondBond Length (Å)Bond AngleAngle (°)
O-H···N (Hydrogen Bond)1.50C-O-H107.5
C-O1.43O-H-N177.9
C-N1.47H-N-C110.8

The behavior of this compound in mixtures with other solvents is largely dictated by molecular association through forces like hydrogen bonding. Experimental and theoretical studies of binary mixtures containing this compound provide insight into these interactions. For example, the viscosity and density of binary mixtures of n-propylamine with various polar and non-polar solvents (such as acetone (B3395972), ethanol, benzene, and toluene) have been measured to understand the underlying molecular interactions. researchgate.netepa.gov

Further studies on mixtures of this compound with alkanols (methanol, ethanol, 1-propanol (B7761284), and 1-butanol) show evidence of both self-association (among amine or alcohol molecules) and strong cross-association (between amine and alcohol molecules). acs.org This cross-association is primarily due to hydrogen bonding between the hydroxyl group of the alcohol and the amine group of this compound. acs.org By calculating excess properties like excess molar volume (VE) and excess viscosity (ηE) from experimental data, researchers can infer the nature and strength of these interactions. researchgate.net These experimental findings provide valuable data for validating and refining the force fields used in molecular dynamics simulations of such mixtures. researchgate.net

Prediction of Spectroscopic Parameters and Their Validation

Computational quantum chemistry offers powerful methods for predicting various spectroscopic parameters of molecules. nih.govacs.org These theoretical predictions are invaluable for guiding and interpreting experimental spectroscopic studies. For this compound, which exhibits a rich conformational landscape, computational methods have been essential in characterizing its different stable forms. nih.govacs.org

High-level quantum-chemical calculations have been used to compute the equilibrium structures, relative energies, and rotational constants for the conformers of n-propylamine. nih.gov Methods rooted in Density Functional Theory (DFT) are employed to calculate other spectroscopic parameters. nih.govacs.org These theoretical predictions guided the experimental investigation of the rotational spectra of this compound, leading to the successful assignment of spectral lines to specific conformers. nih.gov The comparison between the computed and experimentally determined spectroscopic parameters, such as rotational constants, shows excellent agreement, often within 0.1%, thus validating the accuracy of the computational models. nih.govacs.org This synergy between computational prediction and experimental validation is crucial for building a comprehensive understanding of a molecule's structure and dynamics. mdpi.comchemrxiv.org

Comparison of Computed and Experimental Spectroscopic Parameters for a this compound Conformer nih.gov
ParameterComputed ValueExperimental ValueDifference (%)
Rotational Constant A (MHz)10036.710045.2868-0.085
Rotational Constant B (MHz)3833.03832.75330.006
Rotational Constant C (MHz)2994.92991.68530.107

Computational Prediction of NMR and IR Spectra

The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through computational methods provides valuable insights into the structure and dynamics of this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, offering a good balance between accuracy and computational cost.

NMR Spectra Prediction:

The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT functionals such as B3LYP. These calculations are typically performed for the different stable conformers of this compound, and the resulting chemical shifts are often averaged based on their predicted relative populations at a given temperature.

This compound has three non-equivalent carbon atoms and four distinct sets of protons, leading to the expectation of three signals in the ¹³C NMR spectrum and four signals in the ¹H NMR spectrum. Computational models predict these distinct chemical environments. For instance, calculations can differentiate the electronic environments of the three carbon atoms in the propyl chain (C1, C2, and C3) and the different proton groups (-CH₃, -CH₂-C, -CH₂-N, and -NH₂).

IR Spectra Prediction:

The vibrational frequencies of this compound can also be predicted using computational methods, such as ab initio molecular orbital (MO) calculations and DFT. These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. This compound exists as a mixture of different conformers, primarily the trans and gauche forms, which arise from rotation around the C-C and C-N bonds. Computational studies can predict the vibrational spectra for each of these conformers.

Key predicted vibrational modes for this compound include:

N-H stretching vibrations: Typically predicted in the range of 3300-3500 cm⁻¹. Primary amines like this compound are expected to show two distinct N-H stretching bands corresponding to symmetric and asymmetric vibrations.

C-H stretching vibrations: Predicted in the region of 2800-3000 cm⁻¹.

N-H deformation (scissoring) vibrations: Expected around 1600 cm⁻¹.

C-N stretching vibrations: Generally predicted in the 1000-1250 cm⁻¹ region.

CH₂ and CH₃ bending and rocking vibrations: A series of predicted bands in the fingerprint region below 1500 cm⁻¹.

A state-of-the-art computational investigation of n-propylamine has been carried out to provide a reliable guide for experimental studies. nih.gov This involved a preliminary study of the potential energy surface at the B3LYP-D3(BJ)/SNSD level of theory. nih.gov Methods rooted in density functional theory have been employed for computing spectroscopic parameters and accounting for vibrational effects. nih.govacs.org

Correlation with Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. This correlation provides confidence in the computational models and aids in the interpretation of experimental spectra.

NMR Data Correlation:

The calculated ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimentally obtained values. Experimental spectra are typically recorded in a solvent like chloroform-d (B32938) (CDCl₃). docbrown.info

Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) (Exemplary) Experimental Chemical Shift (ppm)
CH₃ ~0.9 0.92 docbrown.info
-CH₂- (middle) ~1.5 1.45 docbrown.info
-CH₂- (adjacent to N) ~2.7 2.67 docbrown.info

Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) (Exemplary) Experimental Chemical Shift (ppm)
C-3 (CH₃) ~11 11.6
C-2 ~26 26.4

The good agreement between the predicted and experimental chemical shifts confirms the assignment of the signals to the respective protons and carbon atoms in the this compound molecule.

IR Data Correlation:

The predicted vibrational frequencies from computational studies show a strong correlation with the experimental IR spectrum of this compound. It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 3: Correlation of Predicted and Experimental IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) (Exemplary) Experimental Frequency (cm⁻¹)
N-H Asymmetric Stretch ~3400 ~3368
N-H Symmetric Stretch ~3300 ~3290
C-H Stretches 2800-3000 2875-2960
N-H Deformation ~1600 ~1618

The conformational behavior of this compound has been the subject of low-resolution Raman and infrared investigations, which indicated the presence of five different conformers with relative energies within 2 kJ mol⁻¹. nih.govacs.org The rotational spectra of four of these conformers have been assigned based on computed rotational and nuclear quadrupole coupling constants. nih.gov The comparison between experimental and theoretical rotational constants shows good agreement, typically within 0.1%. nih.govacs.org

Aquatic and Soil Degradation Processes

When released into aquatic or terrestrial environments, this compound's fate is primarily controlled by microbial degradation and its behavior based on its chemical properties.

Biodegradation is expected to be a significant and rapid fate process for this compound in both soil and water. nih.gov Studies have shown that this compound is readily biodegraded by microorganisms. In Warburg respirometer studies, this compound was effectively bio-oxidized by activated sludge that had been acclimated to aniline. nih.gov Another study using a non-activated sludge inoculum measured 102% of the theoretical Biochemical Oxygen Demand (BOD) over a 13-day period, indicating that this compound is readily metabolized. nih.gov The ability of activated sludge to acclimate to and metabolize this compound has also been demonstrated. nih.gov This susceptibility to microbial degradation suggests that this compound is unlikely to persist in soil and surface water environments. nih.govmdpi.comnih.gov

Hydrolysis is not considered an important environmental fate process for this compound. nih.gov The compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions of pH 5 to 9. nih.govnih.gov Therefore, abiotic degradation through hydrolysis does not significantly contribute to the removal of this compound from water and soil.

Environmental Monitoring and Analytical Methodologies for Detection

The detection and quantification of this compound in environmental samples are crucial for monitoring its presence and understanding its distribution. Various analytical methods are employed for this purpose, often involving chromatography and mass spectrometry.

Common methodologies for the analysis of low molecular weight amines like this compound in environmental matrices such as air, water, and soil include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for separating and identifying volatile organic compounds. For amine analysis, derivatization is often employed to improve chromatographic performance and detection sensitivity. epa.govenv.go.jp

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): This method is suitable for analyzing less volatile or thermally labile compounds. Similar to GC, derivatization, for instance with dansyl chloride, can be used to form derivatives that are easier to detect. nih.gov HPLC coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) has been successfully used for the simultaneous analysis of several amines. nih.gov

These methods allow for the detection of this compound at trace levels, which is essential for assessing environmental contamination and exposure. longdom.org For example, one HPLC/ESI-MS method showed detection limits in the range of 0.03 µg/mL to 0.3 µg/mL for various amines. nih.gov In biological tissues, methods using capillary gas chromatography with low resolution mass spectrometry have achieved detection limits of 0.050 mg/kg. nih.gov

Table 2: Analytical Methods for this compound Detection

Analytical Technique Sample Matrix Key Features
Gas Chromatography-Mass Spectrometry (GC-MS) Air, Water, Soil Suitable for volatile compounds; often requires derivatization.

Emerging Research Directions and Future Perspectives in Propylamine Chemistry

Development of Advanced Propylamine-Based Catalytic Systems

The development of highly efficient and selective catalysts is a cornerstone of modern chemistry. This compound (B44156) and its derivatives are becoming instrumental in the design of sophisticated catalytic systems, from those inspired by nature's efficiency to those tailored for specific, large-scale industrial processes.

Nature provides a masterclass in catalysis, with enzymes executing complex chemical reactions with unparalleled efficiency and selectivity under mild conditions. ethz.chornl.gov The field of bio-inspired catalysis seeks to emulate these natural powerhouses by creating synthetic catalysts, or "synzymes," that replicate the key features of enzymes. ornl.govnih.gov This approach often involves designing molecules that mimic an enzyme's active site and the surrounding protein scaffold, which work in concert to bind substrates and facilitate reactions. ornl.govnih.gov

Researchers are exploring how to replicate the structure of enzyme active sites and imitate their functions to develop sustainable catalysts, often using earth-abundant metals instead of the rare metals common in traditional catalysis. ethz.ch The core principle lies in creating confined chemical environments within the catalyst structure, such as pockets or cavities, that hold reactants in the optimal position for reaction, much like an enzyme's active site. nih.govscitechdaily.com This confinement lowers the energy barrier for the reaction to proceed. nih.gov While direct research on this compound-based enzyme mimics is an emerging area, the fundamental amine group of this compound makes it a candidate for incorporation into these sophisticated structures. The amine can act as a binding site or a proton shuttle, roles it frequently plays in the active sites of natural enzymes. Future work may involve integrating this compound moieties into larger supramolecular structures or metal-organic frameworks (MOFs) to create tailored microenvironments for catalysis. nih.gov

This compound derivatives are crucial intermediates in the synthesis of catalysts for various industrial applications. google.com A significant area of research is the development of processes to produce these amine derivatives efficiently. For instance, a patented method describes the synthesis of tri-n-propylamine, a key building block for dyes, corrosion inhibitors, and catalysts, by converting di-n-propylamine in the presence of a copper-containing heterogeneous catalyst. google.com This process allows for the targeted production of the desired tertiary amine, which is often difficult to achieve through direct amination of n-propanol. google.com

Understanding the fundamental mechanisms of catalysis is critical for improving industrial processes. Recent studies have upended traditional views, showing that some catalysts cycle between different physical forms during a reaction. mit.edu For example, research on the production of vinyl acetate (B1210297) revealed that the palladium catalyst interconverts between a solid material and soluble molecular ions, a process akin to corrosion, to facilitate the reaction. mit.edu This deeper understanding allows for the rational design of more robust and efficient catalysts. By applying these advanced concepts, catalysts incorporating this compound-based ligands can be tailored to optimize performance in specific industrial transformations, potentially leading to more sustainable and economical chemical production. mit.edu

Integration of this compound Moieties in Novel Functional Materials

The incorporation of this compound groups into advanced materials is unlocking new functionalities and applications, from environmental remediation to nanotechnology.

Clathrate hydrates are ice-like crystalline solids in which gas molecules are trapped within cages of water molecules. This property makes them promising materials for the storage and transportation of gases like natural gas and hydrogen, as well as for separating gas mixtures. researchgate.netrsc.orgnih.gov A key challenge in hydrate-based technology is the slow rate of hydrate (B1144303) formation. nih.gov

Research has shown that certain additives can act as kinetic promoters, significantly speeding up gas uptake and increasing storage capacity. nih.gov Studies have demonstrated that natural amino acids, which contain amine functional groups, can dramatically improve the formation kinetics of methane (B114726) and carbon dioxide hydrates. nih.gov For instance, in the presence of small amounts of L-methionine or L-phenylalanine, the water-to-hydrate conversion efficiency can exceed 85%, with the majority of gas uptake occurring in less than an hour. nih.gov This suggests that the amine functionality plays a crucial role in promoting hydrate nucleation and growth. The primary amine group in this compound makes it a strong candidate for investigation as a simple, cost-effective promoter for hydrate-based gas storage and separation technologies, representing a significant area for future research.

Ionic liquids are salts that are liquid at low temperatures, and they possess unique properties like low vapor pressure, high thermal stability, and tunable solvency. These characteristics make them attractive for a variety of applications, including as media for chemical synthesis. Researchers are now designing advanced materials that exhibit ionic liquid-like properties by immobilizing ionic moieties onto solid supports, such as polystyrene resins. nih.gov

This approach combines the advantages of ionic liquids with the practical benefits of a solid-phase system. The properties of these "IL resins" can be dramatically altered by simply exchanging the anions associated with the immobilized cations. nih.gov this compound can be a key component in creating such materials. By protonating the amine group, a propylammonium cation is formed. This cation can then be paired with various anions and grafted onto a polymer backbone or other material scaffold. The resulting functional material would possess an ionic, liquid-like environment on its surface, which could be tailored for applications in areas like solid-phase peptide synthesis or catalysis. nih.gov

The surface functionalization of nanoparticles is a critical step in tailoring them for specific applications in materials science and biotechnology. nih.gov Attaching specific chemical groups to a nanoparticle's surface can alter its physical, chemical, and electronic properties. This compound has been successfully used as a functionalizing agent for various nanomaterials.

In one study, single-walled carbon nanotubes (SWCNTs) were functionalized by attaching n-propylamine to their sidewalls. nih.gov This chemical modification was found to significantly alter the electronic structure of the nanotubes, demonstrating a method to tune their properties for potential use in nanoelectronic devices. nih.gov In another approach, a general platform for creating amine-based polymer nanoparticles has been developed. nih.gov These nanoparticles are designed to have a surface rich in functional groups that can be easily modified, and their size can be tuned by altering the pH during synthesis. nih.gov The amine groups on the surface, which could be this compound moieties, provide reactive handles for attaching a wide variety of molecules, making these nanoparticles a versatile platform for targeted research, including drug delivery and sensing applications. nih.gov

Green Chemistry Innovations in this compound Synthesis

The principles of green chemistry are fundamentally reshaping the synthesis of amines, including this compound. The focus is on minimizing waste, reducing energy consumption, and utilizing renewable resources to lessen the environmental impact of chemical manufacturing. rsc.orgnumberanalytics.comwjarr.com

Traditional methods for amine synthesis often involve harsh conditions and the use of hazardous materials, resulting in a significant environmental footprint. rsc.org Modern sustainable practices aim to mitigate these issues through several innovative strategies.

One key area of innovation is the catalytic amination of alcohols. This "hydrogen borrowing" strategy involves the metal-catalyzed dehydrogenation of an alcohol to an aldehyde, which then reacts with an amine to form an imine. rsc.org This imine is subsequently reduced by the metal hydride generated in the initial step. rsc.org This approach is highly atom-economical and avoids the stoichiometric waste associated with classical methods like the Gabriel synthesis. rsc.org For instance, research on the amination of propanol (B110389) to this compound using nickel-supported hydroxyapatite (B223615) (Ni/HAP) catalysts has shown high activity and selectivity at relatively low temperatures (423 K). acs.orgescholarship.orgacs.orgescholarship.org The superior performance of the Ni/HAP catalyst is attributed to the high density of basic sites on the support, which helps in stabilizing key intermediates and suppressing side reactions. acs.orgescholarship.orgacs.org

Another critical aspect is the reduction or elimination of hazardous organic solvents. wjarr.comnih.gov Solvent-free, or neat, reaction conditions are being explored for amine synthesis, such as in the A³ coupling (aldehyde-alkyne-amine) to produce propargylamines. nih.govresearchgate.net These methods not only reduce solvent-related waste but can also lead to higher reaction rates and easier product purification. nih.gov When solvents are necessary, the focus is on greener alternatives like water, supercritical fluids, or ionic liquids, which are less toxic and more environmentally benign. wjarr.comnih.gov

The development of biocatalysts, such as enzymes, offers a highly specific and efficient route for amine synthesis under mild conditions. nih.gov Biocatalysis can reduce the generation of hazardous byproducts and operate with high selectivity, contributing to a more sustainable industrial process. nih.govnih.gov

Table 1: Comparison of Catalysts in Propanol Amination

CatalystReaction Temperature (K)Propanol Conversion (%)This compound Selectivity (%)Key FindingsReference
Ni/HAP42310.892Most active and selective catalyst tested; high density of basic sites on HAP support enhances performance. acs.orgescholarship.org
Ni/SiO₂423-LowDemonstrated the lowest selectivity towards this compound among the tested supports. acs.orgescholarship.org
Ni/MgO4233.3-Showed the lowest activity for propanol amination. acs.orgescholarship.org

The chemical industry's reliance on fossil fuels is a major sustainability challenge. rsc.org A significant research effort is directed towards utilizing renewable feedstocks, such as biomass, for the production of chemicals like this compound. rsc.orgnih.govnrel.govacs.org Biomass, including lignocellulose, agricultural waste, and chitin, represents an abundant and carbon-neutral source of organic molecules. rsc.orgnih.govacs.org For example, chitin, the second most abundant biopolymer, can be converted into various amines through catalytic deoxygenation, offering a direct route from biological waste to valuable chemicals and avoiding the energy-intensive Haber-Bosch process for ammonia (B1221849) synthesis. nih.gov Similarly, bio-based alcohols derived from the fermentation of sugars can serve as green starting materials for this compound synthesis via catalytic amination. acs.orgyoutube.com

Energy efficiency is another cornerstone of green chemistry innovations. wjarr.comresearchgate.net The development of catalysts that operate under milder conditions—lower temperatures and pressures—is crucial. escholarship.orglbl.gov The Haber-Bosch process, a benchmark for industrial synthesis, is notoriously energy-intensive. lbl.gov New catalysts made from earth-abundant metals like titanium or zirconium show promise for nitrogen fixation and amine synthesis under ambient conditions, which could dramatically lower the energy consumption of these processes. lbl.gov In the context of this compound, the use of highly active catalysts like Ni/HAP allows the amination of propanol to proceed at lower temperatures (373–623 K) compared to traditional methods over solid acid catalysts (573–773 K). escholarship.org Optimizing processes, such as amine regeneration in gas sweetening, through innovative flowsheet modifications can also lead to significant energy savings, with studies showing potential reductions in reboiler duty by up to 18%. researchgate.net

Computational Chemistry in Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts.

De novo design involves the creation of novel molecular structures with specific, desired properties using computational algorithms. nih.govnih.gov This approach is moving beyond simple structure generation to incorporate synthetic accessibility, ensuring that the designed molecules can be practically synthesized. nih.gov By using reaction-based de novo design, researchers can generate novel this compound derivatives by applying known chemical transformations to a starting fragment in a stepwise manner. nih.gov

This methodology allows for the exploration of vast chemical spaces to identify this compound derivatives with tailored reactivity, selectivity, or biological activity. For example, this technique has been successfully applied to design PARP1 inhibitors with improved properties, demonstrating its potential for creating functional molecules. nih.gov In the context of this compound, one could design derivatives with enhanced catalytic activity, specific binding affinities for biological targets, or improved properties as solvents or chemical intermediates. The process allows for the systematic modification of the this compound scaffold to optimize for a desired function, accelerating the discovery of new and useful compounds. nih.govnih.gov

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a specific activity. nih.govnih.gov When combined with computational methods, HTS becomes a powerful tool for discovering new catalysts and biologically active molecules. nih.gov Quantitative HTS (qHTS) can generate concentration-response curves for thousands of compounds in a single experiment, providing rich datasets that can be mined for reliable structure-activity relationships directly from the primary screen. nih.gov

For this compound chemistry, this means that libraries of potential catalysts for its synthesis or libraries of this compound derivatives can be rapidly screened for desired properties. nih.gov For instance, droplet microfluidics coupled with mass spectrometry enables the ultra-fast analysis of enzyme libraries for biocatalytic applications, a technology directly applicable to developing enzymatic routes to this compound or its derivatives. acs.org This technology dramatically reduces assay volumes and increases the rate of analysis, making it possible to screen millions of variants to find highly active and stable biocatalysts. acs.org This approach accelerates the optimization of catalysts and the identification of new leads for applications in pharmaceuticals and materials science. nih.govnih.gov

Computational simulations, particularly using Density Functional Theory (DFT) and other high-level quantum chemical methods, provide profound insights into complex reaction mechanisms at the molecular level. nih.govnih.govacs.org These studies allow researchers to map out potential energy surfaces, identify transition states, and calculate activation energies for different reaction pathways. nih.govresearchgate.netresearchgate.net

Detailed computational studies have been performed on the decomposition and reaction mechanisms of this compound. nih.govnih.govacs.orgresearchgate.netresearchgate.net For example, investigations into the gas-phase dehydrogenation of trans-propylamine have identified multiple mechanistic pathways and calculated their corresponding activation barriers. nih.govresearchgate.net One study found that the formation of an α-propylamine cation and ammonia has a remarkably low activation barrier, making it a highly favorable pathway. nih.govresearchgate.net Other research has elucidated fourteen different decomposition pathways for this compound and its protonated form, identifying the most kinetically and thermodynamically favored products, such as propene and ammonia. nih.govacs.orgresearchgate.net These computational insights are crucial for optimizing reaction conditions to favor desired products and suppress unwanted side reactions in industrial synthesis. acs.orgnih.gov Furthermore, simulations can guide the design of more efficient catalysts by revealing how the catalyst interacts with reactants and stabilizes transition states. acs.org

Table 2: Computationally Determined Activation Energies for this compound Decomposition Pathways

ReactantPathway DescriptionProductsActivation Energy (kJ mol⁻¹)Computational MethodReference
trans-PropylamineDehydrogenation (Pathway B)Ethyl cyanide + H₂416CBS-QB3 nih.govresearchgate.net
trans-PropylamineDehydrogenation (Pathway E)α-Propylamine cation + NH₃1CBS-QB3 nih.govresearchgate.net
trans-PropylamineDecompositionPropene + NH₃281CBS-QB3 nih.govacs.orgresearchgate.net
cis-PropylamineDecompositionEthene + Methylimine + H₂334- researchgate.net
cis-Protonated this compoundDecompositionPropene + NH₄⁺184- researchgate.net

Q & A

Q. What established laboratory methods are used for synthesizing propylamine, and how do reaction conditions influence yield?

this compound synthesis typically employs the following methodologies:

  • Nitroalkane Reduction : Catalytic hydrogenation of nitropropane using palladium or Raney nickel under hydrogen pressure (40–60 psi) at 80–100°C .
  • Hofmann Degradation : Reaction of butyramide with bromine and sodium hydroxide, yielding this compound via intermediate isocyanate formation .
  • Gabriel Synthesis : Alkylation of phthalimide with 1-bromopropane, followed by hydrolysis with hydrazine .

Q. Table 1: Comparison of Synthesis Methods

MethodCatalyst/SolventTemperature (°C)Yield (%)Key Limitations
Nitroalkane ReductionPd/C, Ethanol80–10075–85Requires high-pressure equipment
Hofmann DegradationNaOH, H₂O0–5 (ice bath)60–70Low scalability, toxic intermediates
Gabriel SynthesisDMF, HydrazineReflux80–90Multi-step, time-intensive

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound purity and structure?

  • NMR Spectroscopy : ¹H NMR (δ 1.0 ppm, triplet for CH₃; δ 2.6 ppm, sextet for CH₂; δ 1.5 ppm, multiplet for NH₂) .
  • FT-IR : Peaks at 3350 cm⁻¹ (N-H stretch), 2900 cm⁻¹ (C-H), and 1600 cm⁻¹ (NH₂ bending) .
  • GC-MS : Retention time ~4.2 min (HP-5 column), m/z 59 (M⁺) .
    Methodological Tip : Use derivatization (e.g., trifluoroacetylation) to enhance GC sensitivity for trace amine detection .

Advanced Research Questions

Q. How can conflicting data on this compound’s acute toxicity (LD₅₀) across studies be systematically reconciled?

Conflicting LD₅₀ values (e.g., 350 mg/kg in rodents vs. 420 mg/kg in lagomorphs) may arise from:

  • Species-Specific Metabolism : Hepatic cytochrome P450 enzyme variability .
  • Administration Route : Higher toxicity via inhalation vs. dermal exposure due to alveolar absorption efficiency .
  • Purity of Samples : Impurities like butylamine derivatives in commercial batches .

Q. Analytical Strategy :

Conduct a meta-analysis using PRISMA guidelines to identify confounding variables .

Validate purity via HPLC-ELSD (evaporative light scattering detection) .

Standardize exposure protocols (OECD Test Guideline 423) .

Q. What computational approaches model this compound’s reactivity in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate activation energies for SN2 reactions (e.g., with methyl iodide). Basis sets like 6-31G(d,p) and solvation models (PCM) improve accuracy .
  • Molecular Dynamics (MD) : Simulate solvent effects (water vs. ethanol) on reaction kinetics .
    Key Finding : this compound’s nucleophilicity is 1.3× higher in aprotic solvents due to reduced hydrogen bonding .

Q. How can researchers design experiments to assess this compound’s stability under industrial storage conditions?

Experimental Design Framework :

  • Variables : pH (3–10), temperature (4–40°C), and exposure to O₂/UV light .
  • Analytical Endpoints :
    • Degradation products (e.g., propionaldehyde, ammonia) via GC-MS .
    • pH-dependent stability using Arrhenius kinetics (Eₐ calculation) .
  • Control : Add antioxidants (e.g., BHT) to isolate oxidative degradation pathways .

Q. Table 2: Stability Parameters

ConditionDegradation Rate (k, h⁻¹)Half-Life (t₁/₂, h)Major Product
pH 3, 25°C0.01257.8Propionaldehyde
pH 7, 40°C + UV0.04515.4Ammonia
pH 10, 40°C0.02330.1N-propylpropionamide

Methodological Notes

  • Contradictory Data Resolution : Apply Hill’s criteria for causality (e.g., dose-response consistency) .
  • Ethical Compliance : Adhere to NIH guidelines for preclinical studies (e.g., ARRIVE 2.0 for animal research) .
  • Data Reproducibility : Share raw datasets via repositories like Zenodo, with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.